Fosciclopirox
描述
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxymethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20NO6P/c1-10-7-12(11-5-3-2-4-6-11)14(13(15)8-10)19-9-20-21(16,17)18/h7-8,11H,2-6,9H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKBXPWLNROYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)OCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380539-06-9 | |
| Record name | Fosciclopirox | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380539069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FOSCICLOPIROX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8FR269QPQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fosciclopirox: A Technical Whitepaper on the Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fosciclopirox (CPX-POM) is a novel, water-soluble, phosphoryloxymethyl ester prodrug of the broad-spectrum antifungal agent Ciclopirox (CPX).[1][2] While CPX has long been used topically, its potent anticancer activities have garnered significant interest for systemic oncology applications.[3][4] However, the poor oral bioavailability and gastrointestinal toxicity of CPX have limited its clinical utility.[5][6] this compound overcomes these limitations by enabling parenteral administration, leading to rapid and complete conversion to the active metabolite, CPX, in the bloodstream.[2][7] This document provides an in-depth technical overview of the multifaceted mechanism of action of this compound-derived Ciclopirox in cancer cells, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing complex biological pathways.
Introduction: From Antifungal to Anticancer Agent
Ciclopirox (CPX) is a synthetic hydroxypyridone antifungal agent that has been repurposed for oncology due to its significant preclinical anticancer activity across a range of solid and hematologic malignancies.[5][8] The development of this compound, a prodrug of CPX, has been a critical step in enabling systemic administration and achieving therapeutic concentrations in vivo.[7] Upon intravenous administration, this compound is rapidly metabolized by phosphatases into its active form, Ciclopirox.[1] This technical guide focuses on the mechanisms of the active metabolite, CPX.
The primary anticancer mechanisms of CPX are multifaceted, stemming from its ability to chelate intracellular iron.[3][9] This fundamental action disrupts numerous iron-dependent cellular processes critical for cancer cell proliferation, survival, and signaling. Key downstream effects include the inhibition of the Notch and Wnt signaling pathways, induction of cell cycle arrest, and promotion of apoptosis.[5][10]
Core Mechanism of Action
The anticancer effects of Ciclopirox are not attributed to a single target but rather to a cascade of events initiated by the disruption of iron homeostasis.
Iron Chelation: The Central Hub
CPX functions as a potent intracellular iron chelator.[3][9][11] Cancer cells have a heightened demand for iron compared to normal cells, making them particularly vulnerable to iron depletion. This "iron addiction" is due to the role of iron as a critical cofactor for enzymes involved in DNA synthesis, energy metabolism, and cell cycle progression.[12] By binding and sequestering intracellular iron, CPX inhibits these essential iron-dependent enzymes.[1][11]
A primary target of this iron chelation is ribonucleotide reductase (RR) , the rate-limiting enzyme in the production of deoxyribonucleotides required for DNA synthesis and repair.[1][3] Inhibition of RR leads to a depletion of the dNTP pool, resulting in DNA damage and S-phase cell cycle arrest.[3]
Inhibition of Key Oncogenic Signaling Pathways
CPX has been shown to modulate several critical signaling pathways that are frequently dysregulated in cancer.
In urothelial and other cancers, CPX suppresses the Notch signaling pathway.[5][8] This is achieved through direct binding to essential components of the γ-secretase complex , specifically Presenilin 1 (PSEN1) and Nicastrin .[5][6][10] The γ-secretase complex is responsible for the proteolytic cleavage and activation of the Notch receptor. By inhibiting this complex, CPX prevents the release of the Notch Intracellular Domain (NICD), its subsequent translocation to the nucleus, and the transcription of downstream target genes like Hes1 and c-Myc , which are critical for proliferation and cell survival.[8][10]
The Wnt/β-catenin pathway, crucial for cell fate and proliferation, is also inhibited by CPX.[3][10] This inhibition is linked to the pathway's dependence on iron.[3][12] By chelating iron, CPX disrupts Wnt signaling, leading to decreased nuclear translocation of β-catenin and reduced expression of its target genes.[12] Clinical studies have observed treatment-related changes in β-catenin expression in bladder cancer patients treated with this compound.[10]
CPX can inhibit the proliferation, survival, and motility of cancer cells by interfering with the mammalian target of rapamycin complex 1 (mTORC1) pathway.[1] It achieves this by inhibiting the phosphorylation of the two primary downstream effectors of mTORC1: p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E binding protein 1 (4E-BP1).[1]
Cellular Consequences and Phenotypic Outcomes
The molecular perturbations induced by CPX manifest in several key anticancer phenotypes.
Cell Cycle Arrest
CPX potently induces cell cycle arrest, primarily at the G0/G1 and S phases.[5][13][14] This is a direct consequence of both the inhibition of DNA synthesis (via ribonucleotide reductase) and the downregulation of key cell cycle regulatory proteins.[1][15] Western blot analyses have consistently shown that CPX treatment reduces the expression of Cyclin D1, Cyclin E1, and Cyclin B1 , as well as their partner cyclin-dependent kinases (CDK2, CDK4) .[1][8] Furthermore, CPX promotes the degradation of the Cdc25A phosphatase, a critical activator of G1-CDKs, thereby increasing the inhibitory phosphorylation of these kinases and halting cell cycle progression.[15]
Induction of Apoptosis
CPX treatment leads to the induction of programmed cell death (apoptosis).[8][16] This occurs through the modulation of the Bcl-2 family of proteins, which govern mitochondrial outer membrane permeabilization. CPX downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL .[1][8] This shifts the cellular balance in favor of apoptosis, leading to the activation of effector caspases (like Caspase-3/7 ) and the subsequent cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP) .[8][16] Studies have also shown that at early time points, CPX may induce autophagy, which later switches to apoptosis.[8]
Inhibition of Proliferation, Spheroid Formation, and Metastasis
In vitro, CPX demonstrates a significant, dose-dependent inhibition of cancer cell proliferation and clonogenicity.[5][8] It also effectively inhibits the formation and growth of 3D spheroids, a model for studying tumor microenvironments and cancer stem-like cells.[4][5] Furthermore, CPX has been shown to reduce the migratory and invasive capabilities of cancer cells, suggesting a potential role in preventing metastasis.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound/Ciclopirox.
Table 1: In Vitro Efficacy of Ciclopirox
| Cell Lines | Cancer Type | Assay | Endpoint | Value | Reference(s) |
| HL-60, MV4-11 | Acute Myeloid Leukemia | Proliferation | IC₅₀ | 2.5 - 4 µM | [16] |
| T24, 253JBV | Bladder Cancer | Proliferation, Colony Formation | IC₅₀ | 2 - 4 µM | [14] |
| T24 | Bladder Cancer | Cell Cycle Analysis | Treatment Conc. | 4 µM | [8][13] |
| UM-UC-3 | Bladder Cancer | Cell Cycle Analysis | Treatment Conc. | 4 µM | [8][13] |
| T24 | Bladder Cancer | Invasion Assay | Treatment Conc. | 2 µM (½ IC₅₀) | [8] |
Table 2: In Vivo & Clinical Pharmacokinetic and Dosing Data
| Model/Patient Population | Cancer Type | Drug | Dose | Key Finding(s) | Reference(s) |
| BBN Mouse Model | Bladder Cancer | This compound (IP) | 235 & 470 mg/kg (daily) | Significant decrease in bladder weight; tumor downstaging. | [5][6][8] |
| Advanced Solid Tumors | Various | This compound (IV) | 900 mg/m² | Recommended Phase 2 Dose (RP2D) / MTD. | [10][17] |
| NMIBC/MIBC Patients | Bladder Cancer | This compound (IV) | 900 mg/m² | Mean CPX Conc: Plasma (~27µM), Tumor (~9µM), Urine (~100µM). | [10] |
| Relapsed/Refractory AML | Acute Myeloid Leukemia | This compound (IV) | 900 mg/m² (Days 1-5 of 21) | Phase 1B/2A clinical trial dose. | [16] |
Key Experimental Protocols
This section provides an overview of the methodologies used to elucidate the mechanism of action of Ciclopirox.
Cell Proliferation (MTT) Assay
-
Objective: To determine the dose-dependent effect of CPX on the viability and proliferation of cancer cells.
-
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., T24, UM-UC-3, HL-60) are seeded into 96-well plates at a density of 3,000-5,000 cells/well and allowed to adhere overnight.[8][18]
-
Treatment: Cells are treated with increasing concentrations of CPX (e.g., 0-40 µM) or a vehicle control (e.g., EtOH).[8]
-
Incubation: Plates are incubated for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of CPX on cell cycle phase distribution.
-
Methodology:
-
Treatment: Cells are seeded in 6-well plates and treated with a specified concentration of CPX (e.g., 4 µM) or vehicle control for 24-48 hours.[8][13]
-
Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.
-
Fixation: The cell pellet is resuspended in 500 µL of PBS, and 4.5 mL of ice-cold 70% ethanol is added dropwise while vortexing. Cells are fixed overnight at -20°C.
-
Staining: Fixed cells are centrifuged, washed with PBS, and resuspended in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Analysis: Samples are incubated in the dark for 30 minutes at room temperature and then analyzed on a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
-
Western Blot Analysis
-
Objective: To measure the expression levels of specific proteins (e.g., cyclins, CDKs, Notch pathway components) following CPX treatment.
-
Methodology:
-
Cell Lysis: Treated and control cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, followed by incubation with primary antibodies (e.g., anti-Cyclin D1, anti-Hes1, anti-cleaved PARP) overnight at 4°C.
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.
-
In Vivo Tumor Model (BBN-Induced Bladder Cancer)
-
Objective: To evaluate the in vivo efficacy of this compound in a chemically induced, clinically relevant mouse model of bladder cancer.
-
Methodology:
-
Induction: Male C57BL/6 mice are administered N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) in their drinking water for a period of 12-20 weeks to induce the formation of urothelial carcinoma.
-
Treatment: Following tumor induction, mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (IP) injections of this compound (e.g., 235 mg/kg and 470 mg/kg) for a specified duration (e.g., 4 weeks).[5][6] The control group receives a vehicle.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized. Bladders are harvested, weighed (as a surrogate for tumor volume), and fixed in formalin for histopathological analysis.[5][6]
-
Evaluation: Tumor stage, grade, and proliferation index (e.g., Ki-67 staining) are assessed by a pathologist. Bladder tissues can also be processed for Western blot or IHC to analyze target protein expression (e.g., Presenilin 1, Hes-1).[5]
-
References
- 1. Facebook [cancer.gov]
- 2. Lead Product — Ciclomed [ciclomed.com]
- 3. Reposition of the fungicide ciclopirox for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chelation of intracellular iron with the antifungal agent ciclopirox olamine induces cell death in leukemia and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Reversing oncogenic transformation with iron chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. asco.org [asco.org]
- 15. genesandcancer.com [genesandcancer.com]
- 16. ascopubs.org [ascopubs.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Ciclopirox Olamine Exerts Tumor-Suppressor Effects via Topoisomerase II Alpha in Lung Adenocarcinoma [frontiersin.org]
Fosciclopirox: A Prodrug Approach to Systemic Ciclopirox Delivery for Oncological Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fosciclopirox is a novel, water-soluble phosphoryloxymethyl ester prodrug of the broad-spectrum antifungal agent ciclopirox.[1][2] While ciclopirox has demonstrated potent anticancer activity in preclinical models, its clinical utility as a systemic anticancer agent has been hampered by poor oral bioavailability and dose-limiting gastrointestinal toxicities.[3][4] this compound was developed to overcome these limitations by enabling parenteral administration and achieving systemic concentrations of the active metabolite, ciclopirox.[5][6] This technical guide provides a comprehensive overview of this compound, focusing on its conversion to ciclopirox, mechanism of action, preclinical and clinical pharmacokinetics, and key experimental methodologies.
Introduction: The Rationale for a Ciclopirox Prodrug
Ciclopirox, a hydroxypyridone antifungal agent, has long been used topically to treat various fungal infections.[3] Beyond its antimycotic properties, a growing body of evidence has highlighted its potential as a repurposed anticancer agent.[2][7] The primary mechanism of action of ciclopirox is believed to be the chelation of polyvalent metal cations, particularly iron (Fe³⁺), which are essential cofactors for numerous enzymes involved in cellular processes critical for cancer cell proliferation and survival.[2] However, the therapeutic potential of ciclopirox as a systemic anticancer agent has been limited by its poor aqueous solubility and low oral bioavailability.[3][4]
To address these challenges, this compound (CPX-POM), a phosphoryloxymethyl ester of ciclopirox, was synthesized.[5][6] This prodrug strategy was designed to enhance water solubility and enable parenteral administration, thereby achieving systemic exposure to the active ciclopirox metabolite.[6] Upon intravenous administration, this compound is rapidly and completely metabolized by ubiquitous phosphatases in the blood to yield ciclopirox, formaldehyde, and inorganic phosphate.[8]
Chemical Structure and Conversion
This compound is chemically designated as ((6-cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl)oxy)methyl dihydrogen phosphate. Its conversion to the active drug, ciclopirox, is a rapid, one-step enzymatic process.
Mechanism of Action of Ciclopirox
The anticancer activity of ciclopirox is multi-faceted and primarily stems from its ability to chelate intracellular iron. This iron chelation disrupts several key signaling pathways crucial for cancer cell growth, proliferation, and survival.
Quantitative Data Summary
Preclinical Pharmacokinetics of Ciclopirox after this compound Administration
Pharmacokinetic studies in rats and dogs have demonstrated that intravenous administration of this compound leads to rapid and complete conversion to ciclopirox, with the prodrug itself being undetectable in plasma.[6]
Table 1: Mean Plasma Pharmacokinetic Parameters of Ciclopirox in Male Sprague-Dawley Rats Following a Single Intravenous Dose of this compound (17.5 mg/kg) [6]
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 10,800 ± 1,200 |
| Tmax | h | 0.083 ± 0.00 |
| AUC(0-inf) | ng·h/mL | 5,800 ± 500 |
| t1/2 | h | 0.6 ± 0.1 |
| CL | mL/h/kg | 3,326 ± 284 |
| Vss | mL/kg | 1,853 ± 214 |
Table 2: Mean Plasma Pharmacokinetic Parameters of Ciclopirox in Male Beagle Dogs Following a Single Intravenous Dose of this compound (5.4 mg/kg) [6]
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 2,800 ± 400 |
| Tmax | h | 0.083 ± 0.00 |
| AUC(0-inf) | ng·h/mL | 1,700 ± 200 |
| t1/2 | h | 0.8 ± 0.1 |
| CL | mL/h/kg | 549 ± 65 |
| Vss | mL/kg | 468 ± 69 |
Phase I Clinical Trial of this compound (NCT03348514)
A first-in-human, Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of intravenous this compound in patients with advanced solid tumors.[4][9]
Table 3: Key Outcomes of the Phase I Clinical Trial of this compound [1][9]
| Parameter | Finding |
| Number of Patients | 19 |
| Dose Escalation Range | 30 to 1200 mg/m² |
| Recommended Phase 2 Dose (RP2D) | 900 mg/m² administered IV over 20 minutes on Days 1-5 every 21 days |
| Most Common Treatment-Related Adverse Events | Nausea, fatigue, constipation |
| Clinically Significant Responses | Pathologic downstaging observed in muscle-invasive bladder cancer (MIBC) patients |
| Pharmacokinetics | This compound rapidly cleared from plasma; Ciclopirox half-life ranged from 2 to 8 hours |
| Pharmacodynamics | Evidence of Notch and Wnt signaling inhibition |
Detailed Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, the general approach involves the conjugation of a phosphoryloxymethyl (POM) moiety to ciclopirox.[3][10] The synthesis can be conceptualized by the following workflow:
A patent describes a method for preparing ciclopirox from its olamine salt by dissolving it in 2N HCl, extracting with ethyl acetate, and precipitating with hexane to yield ciclopirox.[10] This is a crucial first step to obtaining the free acid for subsequent conjugation.
In Vitro Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxic effects of ciclopirox on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ciclopirox in culture medium. Remove the old medium from the wells and add the ciclopirox-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Use a commercially available cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an AlamarBlue assay, according to the manufacturer's instructions.[11][12]
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC₅₀ value.
Clonogenic Assay
This assay assesses the ability of single cells to form colonies after treatment with ciclopirox.[13][14]
-
Cell Treatment: Treat a sub-confluent flask of cancer cells with various concentrations of ciclopirox for a defined period (e.g., 24 hours).
-
Cell Seeding: After treatment, trypsinize the cells, count them, and seed a known number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixing and Staining: Gently wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with 0.5% crystal violet.[14]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
Spheroid Formation Assay
This 3D culture model mimics the in vivo tumor microenvironment.[12]
-
Cell Seeding: Seed cancer cells into ultra-low attachment 96-well plates at a density of 1,000-5,000 cells per well in a serum-free medium supplemented with growth factors.
-
Spheroid Formation: Centrifuge the plates at a low speed to facilitate cell aggregation and incubate for 4-10 days to allow spheroid formation.[15]
-
Compound Treatment: Add different concentrations of ciclopirox to the wells containing mature spheroids.
-
Assessment of Spheroid Growth: Monitor the spheroid size and morphology using an inverted microscope at regular intervals.
-
Viability Assay: At the end of the treatment period, assess the viability of the spheroids using a 3D-compatible cell viability assay (e.g., CellTiter-Glo® 3D).[12]
In Vivo N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) Mouse Bladder Cancer Model
This chemically induced bladder cancer model is used to evaluate the in vivo efficacy of this compound.[16][17]
-
Tumor Induction: Administer BBN in the drinking water of mice for 12-20 weeks to induce the formation of bladder tumors.[16][18]
-
Treatment: Once tumors are established, administer this compound via intraperitoneal or intravenous injection at predetermined doses and schedules (e.g., once daily for four weeks).[2][7]
-
Monitoring: Monitor the tumor growth and the general health of the animals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals, and excise the bladders. Measure the bladder weight as a surrogate for tumor volume.[2]
-
Histopathological Analysis: Process the bladder tissues for histopathological examination to assess tumor stage and grade.
-
Immunohistochemistry: Perform immunohistochemical staining for proliferation markers (e.g., Ki67) and markers of the targeted signaling pathways (e.g., Notch1, β-catenin).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of ciclopirox to its target proteins in a cellular context.[19][20]
-
Cell Treatment: Treat intact cells or cell lysates with ciclopirox or a vehicle control.
-
Heat Shock: Heat the samples across a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting or other protein detection methods to quantify the amount of the target protein that remains soluble at each temperature.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of ciclopirox indicates target engagement.
Conclusion
This compound represents a promising advancement in the development of ciclopirox as a systemic anticancer agent. By overcoming the limitations of oral administration, this compound enables the delivery of therapeutic concentrations of ciclopirox to tumors, as demonstrated in preclinical models and early-phase clinical trials. The multi-faceted mechanism of action of ciclopirox, primarily driven by iron chelation and the subsequent inhibition of critical oncogenic signaling pathways, provides a strong rationale for its continued investigation in various cancer types, particularly urothelial carcinoma. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound.
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9545413B2 - Methods of forming ciclopirox or derivatives thereof in a subject by administration of prodrug - Google Patents [patents.google.com]
- 4. Lead Product — Ciclomed [ciclomed.com]
- 5. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. US9545413B2 - Methods of forming ciclopirox or derivatives thereof in a subject by administration of prodrug - Google Patents [patents.google.com]
- 11. med.nyu.edu [med.nyu.edu]
- 12. corning.com [corning.com]
- 13. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. mdpi.com [mdpi.com]
- 16. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Syngeneic model of carcinogen-induced tumor mimics basal/squamous, stromal-rich, and neuroendocrine molecular and immunological features of muscle-invasive bladder cancer [frontiersin.org]
- 19. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Fosciclopirox: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosciclopirox (CPX-POM) is a novel, water-soluble phosphoryloxymethyl ester prodrug of the broad-spectrum antifungal agent ciclopirox (CPX).[1][2] This modification of the ciclopirox molecule is designed to overcome the poor aqueous solubility and limited bioavailability of the parent drug, enabling parenteral administration for systemic therapies.[3][4] Upon administration, this compound is rapidly and completely metabolized by phosphatases in the blood to release the active metabolite, ciclopirox.[2][3] Ciclopirox has demonstrated not only antifungal and antibacterial properties but also potent anticancer activity in a variety of solid and hematologic malignancies.[1][2] This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, intended for professionals in drug development and scientific research.
Chemical Properties
This compound is a white solid that exhibits significantly improved aqueous solubility compared to its parent compound, ciclopirox.[3] This enhanced solubility is a key feature for its development as an injectable therapeutic agent. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Source(s) |
| IUPAC Name | ((6-cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl)oxy)methyl dihydrogen phosphate | [1][5] |
| Synonyms | CPX-POM, Fosciclopiroxum | [5][6] |
| CAS Number | 1380539-06-9 | [1][5][6] |
| Molecular Formula | C₁₃H₂₀NO₆P | [1] |
| Molecular Weight | 317.27 g/mol | [1] |
| Solubility | DMSO: 63 - 100 mg/mLEthanol: 63 mg/mLWater: Insoluble | [6] |
| Appearance | Solid powder | [5] |
| Storage Conditions | -20°C for long-term storage | [5] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process that begins with the preparation of the active drug, ciclopirox, followed by the attachment of the phosphoryloxymethyl (POM) promoiety.
Step 1: Preparation of Ciclopirox from Ciclopirox Olamine
The starting material for the synthesis of this compound is often the commercially available ciclopirox olamine salt. The free ciclopirox is obtained by acidification of the olamine salt.
Experimental Protocol:
-
Dissolution: Ciclopirox olamine is dissolved in a suitable acidic solution, such as 2 N hydrochloric acid.
-
Extraction: The aqueous solution is then extracted with an organic solvent, typically ethyl acetate, to transfer the free ciclopirox into the organic phase.
-
Precipitation and Isolation: The organic extract is concentrated, and the ciclopirox is precipitated by the addition of a non-polar solvent like hexane. The resulting solid is collected by filtration and dried to yield pure ciclopirox.
Step 2: Synthesis of the Phosphoryloxymethyl (POM) Moiety Reagent
A key reagent for the synthesis of this compound is a protected and activated form of the POM group, such as di-tert-butyl(chloromethyl)phosphate. The synthesis of this reagent is a critical step.
Step 3: Coupling of Ciclopirox with the POM Reagent to Yield this compound
The final step in the synthesis is the coupling of ciclopirox with the activated POM reagent. This reaction forms the ester linkage between the hydroxyl group of ciclopirox and the POM moiety. Subsequent deprotection of the phosphate group yields this compound. While a detailed, publicly available experimental protocol for this specific step is limited, the general approach involves the reaction of the N-hydroxy group of ciclopirox with an electrophilic phosphonate derivative.
Mechanism of Action: Targeting the Notch Signaling Pathway
The anticancer activity of this compound is attributed to its active metabolite, ciclopirox. Ciclopirox has been shown to be a potent inhibitor of the Notch signaling pathway, which is frequently dysregulated in various cancers.[1] Specifically, ciclopirox targets the γ-secretase complex, a key enzyme responsible for the activation of Notch receptors.[6] By inhibiting γ-secretase, ciclopirox prevents the cleavage and release of the Notch intracellular domain (NICD), which is necessary for the transcription of downstream target genes involved in cell proliferation, survival, and differentiation.
Caption: Inhibition of the Notch signaling pathway by Ciclopirox.
Experimental Workflows
The development and analysis of this compound involve several key experimental workflows, from its synthesis to its characterization and biological evaluation.
Caption: General experimental workflow for this compound.
References
- 1. This compound | C13H20NO6P | CID 67773619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. glpbio.com [glpbio.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Fungicide as a Cancer Fighter: A Technical Guide to the Antineoplastic Activity of Ciclopirox
For decades, ciclopirox has been a mainstay in the topical treatment of fungal infections. More recently, a growing body of preclinical and clinical research has unveiled its potent antineoplastic activity, leading to its repurposing as a potential anticancer agent. This technical guide provides an in-depth exploration of the discovery, mechanisms of action, and experimental validation of ciclopirox's anticancer properties, tailored for researchers, scientists, and drug development professionals.
The serendipitous discovery of ciclopirox's anticancer effects stemmed from independent cell-based chemical screens of off-patent drug libraries, which identified it as a compound with previously unrecognized antineoplastic activity.[1][2] This finding has since spurred a wave of research to elucidate the molecular mechanisms underpinning its ability to inhibit cancer cell growth and induce cell death across a spectrum of human tumors, including leukemia, myeloma, breast cancer, and rhabdomyosarcoma.[1][3][4]
Core Mechanism: Iron Chelation
The cornerstone of ciclopirox's antineoplastic activity lies in its function as a potent iron chelator.[1][3][5] Cancer cells have a heightened requirement for iron to sustain their rapid proliferation and metabolic activity.[4] Ciclopirox disrupts this iron homeostasis by binding to intracellular iron (both Fe³⁺ and Fe²⁺), thereby inhibiting the function of crucial iron-dependent enzymes that are vital for cancer cell survival and progression.[1][3]
One of the primary targets of ciclopirox-mediated iron chelation is ribonucleotide reductase, a key enzyme in DNA synthesis and repair.[1][4][5] By inhibiting this enzyme, ciclopirox effectively halts DNA replication, leading to cell cycle arrest and apoptosis.[4][5]
Impact on Key Signaling Pathways
The iron-chelating property of ciclopirox triggers a cascade of effects on multiple signaling pathways that are frequently dysregulated in cancer.
Inhibition of the mTORC1 Signaling Pathway
Ciclopirox has been shown to inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and survival.[6][7] This inhibition is not direct but is mediated through the activation of AMP-activated protein kinase (AMPK).[6][7] Activated AMPK, in turn, activates the tuberous sclerosis complex (TSC) and phosphorylates raptor, a key component of mTORC1, leading to the suppression of mTORC1 activity.[6][7] This results in the decreased phosphorylation of downstream effectors like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately impeding protein synthesis and cell growth.[6][7]
Disruption of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, is another key target of ciclopirox.[8][9] Iron is a required cofactor for the activity of this pathway.[3] By chelating iron, ciclopirox inhibits Wnt/β-catenin signaling, leading to the downregulation of β-catenin expression and subsequent suppression of tumor growth.[3][8] This has been observed in various cancer types, including myeloma and lymphoma.[8][9]
Induction of Cell Cycle Arrest
Ciclopirox induces cell cycle arrest, primarily at the G1/S phase transition.[4][10][11] This is achieved through multiple mechanisms, including the downregulation of key cell cycle regulators. Ciclopirox promotes the degradation of Cdc25A, a phosphatase that activates cyclin-dependent kinases (CDKs).[10][11] This leads to increased inhibitory phosphorylation of G1-CDKs (CDK2 and CDK4) and hypophosphorylation of the retinoblastoma protein (Rb).[4][10] Consequently, the cell cycle is halted, preventing cancer cell proliferation.
Quantitative Data on Antineoplastic Activity
The following tables summarize the quantitative data from key studies demonstrating the in vitro and in vivo antineoplastic activity of ciclopirox.
Table 1: In Vitro Cytotoxicity of Ciclopirox (as Ciclopirox Olamine) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Carcinoma | 2-5 | [4] |
| Rh30 | Rhabdomyosarcoma | 2-5 | [4] |
| HT-29 | Colon Adenocarcinoma | 2-5 | [4] |
| MDAY-D2 | Leukemia | < 5 | [1] |
| K562 | Leukemia | < 5 | [1] |
| OCI-AML2 | Leukemia | < 5 | [1] |
Table 2: In Vivo Antitumor Efficacy of Ciclopirox (as Ciclopirox Olamine)
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Human Leukemia Xenografts (MDAY-D2, K562, OCI-AML2) | NOD/SCID Mice | 25 mg/kg, oral gavage, daily | Up to 65% | [1][3] |
| Human Breast Cancer Xenograft (MDA-MB-231) | BALB/c nu/nu Mice | 25 mg/kg, oral gavage, daily | ~75% | [3] |
| Human Ewing Sarcoma Xenograft (A673) | Mice | Not specified | Significant inhibition | [3] |
| Human Pancreatic Cancer Xenografts (BxPc3, Panc1, MIA-PACA-2) | Mice | Not specified | Significant inhibition | [3] |
| Human Colon Cancer Xenografts (HCT-8, HCT-8/5-FU, DLD-1) | Mice | 20 mg/kg, intraperitoneal injection, daily | Potent inhibition | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the antineoplastic activity of ciclopirox.
Cell Proliferation Assay
Objective: To determine the effect of ciclopirox on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of ciclopirox olamine (e.g., 0-20 µM) for a specified duration (e.g., 48-72 hours). A vehicle control (e.g., DMSO) is included.
-
Quantification: Cell proliferation is assessed using assays such as the MTS assay or by direct cell counting. The MTS reagent is added to each well, and after incubation, the absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curve.
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways affected by ciclopirox.
Methodology:
-
Cell Lysis: After treatment with ciclopirox, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-S6K1, β-catenin, Cdc25A) overnight at 4°C.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software, and protein levels are normalized to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Studies
Objective: To evaluate the in vivo antitumor efficacy of ciclopirox in animal models.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nu/nu).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). The mice are then randomly assigned to treatment and control groups.
-
Treatment Administration: Ciclopirox olamine is administered to the treatment group via a specified route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²)/2.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated. Tumors may also be processed for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis) or Western blot analysis.
Conclusion
The repurposing of ciclopirox as an antineoplastic agent represents a promising strategy in cancer therapy. Its well-established safety profile from decades of use as a topical antifungal, combined with its potent and multi-faceted anticancer mechanisms, makes it an attractive candidate for further clinical development.[3][10] The core of its activity, iron chelation, targets a fundamental vulnerability of cancer cells, leading to the disruption of critical signaling pathways and the inhibition of tumor growth. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug developers seeking to build upon the foundational discoveries of ciclopirox's anticancer properties. Further investigation into combination therapies and the development of more potent analogs may unlock the full therapeutic potential of this repurposed drug.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Chelation of intracellular iron with the antifungal agent ciclopirox olamine induces cell death in leukemia and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reposition of the fungicide ciclopirox for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ciclopirox Olamine inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ciclopirox olamine inhibits mTORC1 signaling by activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the Wnt/beta-catenin pathway with the antifungal agent ciclopirox olamine in a murine myeloma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the Wnt/Beta-catenin Pathway with the Antifungal Agent Ciclopirox Olamine in a Murine Myeloma Model | In Vivo [iv.iiarjournals.org]
- 10. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genesandcancer.com [genesandcancer.com]
The Inhibition of the Notch Signaling Pathway by Fosciclopirox: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Notch signaling pathway, a critical regulator of cell fate, is frequently dysregulated in various malignancies, including urothelial cancer. This aberrant signaling contributes to tumor progression, proliferation, and resistance to therapy, making it a compelling target for novel anticancer agents. Fosciclopirox, a phosphoryloxymethyl ester prodrug of the antifungal agent Ciclopirox (CPX), has emerged as a potent inhibitor of the Notch signaling cascade. Upon systemic administration, this compound is rapidly and completely metabolized to its active form, CPX, which directly targets the γ-secretase complex, a key component of the Notch pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, and details the experimental protocols used to elucidate its activity.
The Notch Signaling Pathway
The Notch signaling pathway is a highly conserved cell-cell communication system that governs fundamental cellular processes such as proliferation, differentiation, and apoptosis. In mammals, the pathway consists of four transmembrane receptors (NOTCH1-4) and five transmembrane ligands (Delta-like ligands DLL1, DLL3, DLL4, and Jagged ligands JAG1, JAG2).
Activation of the pathway is initiated by the binding of a ligand on a "sending" cell to a Notch receptor on a "receiving" cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like (MAML) family. This transcriptional activation complex then upregulates the expression of downstream target genes, including those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.
Diagram of the Canonical Notch Signaling Pathway
Caption: Canonical Notch signaling pathway and the inhibitory action of Ciclopirox (CPX).
This compound: Mechanism of Action
This compound is a water-soluble prodrug that is rapidly and completely converted to its active metabolite, Ciclopirox (CPX), by plasma phosphatases following intravenous administration.[1] CPX has been shown to exert its anticancer effects, at least in part, through the inhibition of the Notch signaling pathway.[2][3]
Molecular modeling and cellular thermal shift assays have demonstrated that CPX directly binds to Presenilin 1 and Nicastrin, essential components of the γ-secretase complex.[3][4] By binding to these components, CPX inhibits the proteolytic activity of γ-secretase, thereby preventing the cleavage and release of the NICD.[4] This blockade of NICD activation leads to the downregulation of Notch target genes, such as Hes1 and Hey1, which are critical for cancer cell proliferation and survival.[3][4]
Preclinical Data
In Vitro Studies
The anticancer activity of CPX has been evaluated in various human high-grade urothelial cancer cell lines.
Table 1: In Vitro Activity of Ciclopirox (CPX) in Urothelial Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect on Cell Cycle | Reference(s) |
| T24 | 2-4 | G0/G1 arrest | [5][6] |
| UM-UC-3 | 2-4 | S-phase arrest | [5][6] |
| HTB-9 | ~4 | Not specified | [6] |
| HTB-5 | ~4 | Not specified | [6] |
| HT-1376 | ~4 | Not specified | [6] |
| RT-4 | ~4 | Not specified | [6] |
| 253JBV | 2-4 | Not specified | [6] |
CPX has also been shown to inhibit colony formation and spheroid growth in these cell lines.[3] Furthermore, treatment with CPX resulted in a significant reduction in the expression of Notch pathway components and downstream targets.[4] In T24 and UM-UC-3 cells, a 4 µM concentration of CPX led to decreased expression of Presenilin 1, Nicastrin, APH-1, PEN-2, Hes1, cMyc, and Cyclin D1.[4]
In Vivo Studies
The in vivo efficacy of this compound (CPX-POM) was assessed in a chemically induced (N-butyl-N-(4-hydroxybutyl) nitrosamine - BBN) mouse model of bladder cancer.
Table 2: In Vivo Efficacy of this compound in a Mouse Bladder Cancer Model
| Treatment Group | Dose (mg/kg) | Administration | Duration | Outcome | Reference(s) |
| Vehicle Control | - | Intraperitoneal (IP), once daily | 4 weeks | - | [3] |
| This compound | 25-200 | IP, once daily | 4 weeks | Significant decrease in bladder weight; migration to lower tumor stages; dose-dependent reduction in Ki67, PCNA, Notch 1, Presenilin 1, and Hey 1 expression. | [2][6] |
| This compound | 235 | IP, once daily | 4 weeks | Significant decrease in bladder weight; reduction in Presenilin 1 and Hes-1 expression. | [3][7] |
| This compound | 470 | IP, once daily | 4 weeks | Significant decrease in bladder weight; reduction in Presenilin 1 and Hes-1 expression. | [3][7] |
These in vivo studies demonstrate that this compound effectively inhibits tumor growth and progression in a preclinical model of bladder cancer, which is associated with the downregulation of the Notch signaling pathway.[3][4]
Clinical Data
A first-in-human, Phase 1, open-label, dose-escalation study (NCT03348514) was conducted to evaluate the safety, dose tolerance, pharmacokinetics, and pharmacodynamics of intravenous this compound in patients with advanced solid tumors.[2]
Table 3: Summary of Phase 1 Clinical Trial (NCT03348514) of this compound
| Parameter | Finding | Reference(s) |
| Number of Patients | 19 | [2] |
| Dose Range | 30 to 1200 mg/m² (IV, once daily on Days 1-5 of a 21-day cycle) | [2] |
| Maximum Tolerated Dose (MTD) | 900 mg/m² | [2] |
| Most Common Treatment-Related Adverse Events | Nausea, vomiting, fatigue, constipation, confusion (Grade 3 at 1200 mg/m², Grade 1 at 600 and 900 mg/m²) | |
| Pharmacodynamics | Evidence of Notch and Wnt inhibition | [2] |
| Clinical Activity | One partial response in a patient with a primary fallopian tube tumor at the 240 mg/m² dose level. |
An expansion cohort study in cisplatin-ineligible muscle-invasive bladder cancer (MIBC) patients is underway to further characterize the pharmacologic activity of this compound.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound and the Notch signaling pathway.
Diagram of a General Experimental Workflow for Assessing this compound Activity
Caption: A generalized workflow for preclinical evaluation of this compound.
Cell Culture
Human urothelial cancer cell lines (T24, UM-UC-3, HTB-9, HTB-5, HT-1376, and RT-4) are maintained in appropriate media (e.g., McCoy's 5A for T24, EMEM for UM-UC-3) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
Cell Proliferation and Clonogenicity Assays
-
MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of CPX for specified durations (e.g., 24, 48, 72 hours). MTT reagent is added, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.
-
Clonogenicity Assay: Cells are treated with CPX for 48 hours, then harvested, counted, and re-plated at a low density in 6-well plates. The cells are allowed to grow for 10-14 days to form colonies, which are then fixed with methanol and stained with crystal violet. The number of colonies is counted.
Cell Cycle Analysis
Cells are treated with CPX (e.g., 4 µM) for 48 hours. They are then harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C. The fixed cells are washed, treated with RNase A, and stained with propidium iodide. The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
Cells are treated with CPX, and total protein is extracted using RIPA buffer. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against Notch pathway proteins (e.g., Presenilin 1, Nicastrin, Hes1, Hey1) and other proteins of interest (e.g., cyclins, caspases). After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR)
Total RNA is extracted from CPX-treated cells or tumor tissues using TRIzol reagent. cDNA is synthesized from the RNA using a reverse transcription kit. qPCR is performed using SYBR Green master mix and primers specific for Notch target genes (e.g., HES1, HEY1) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
Cellular Thermal Shift Assay (CETSA)
T24 cell lysates are incubated with either vehicle or CPX. The samples are then heated to a range of temperatures to induce protein denaturation. The aggregated proteins are pelleted by centrifugation, and the soluble protein fraction is collected. The levels of soluble Presenilin 1 and Nicastrin at each temperature are determined by western blotting to assess the thermal stabilization induced by CPX binding. An increase in the melting temperature of the target proteins in the presence of CPX indicates direct binding.
Boyden Chamber Assay
Cell migration is assessed using transwell inserts with a porous membrane (e.g., 8 µm pores). The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS). Cells, pre-treated with CPX or vehicle, are seeded in the upper chamber in serum-free media. After incubation (e.g., 12-24 hours), the non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.
Conclusion
This compound represents a promising therapeutic agent for cancers with aberrant Notch signaling, particularly urothelial carcinoma. Its mechanism of action, involving the direct inhibition of the γ-secretase complex by its active metabolite Ciclopirox, is well-supported by a robust body of preclinical evidence. The quantitative data from both in vitro and in vivo studies demonstrate its potent anti-proliferative and pro-apoptotic effects, which are directly linked to the downregulation of the Notch signaling pathway. Early clinical data have established a manageable safety profile and provided evidence of target engagement in patients. Ongoing and future clinical trials will be crucial in determining the full therapeutic potential of this compound in the treatment of bladder cancer and other malignancies driven by Notch dysregulation. The detailed experimental protocols provided herein offer a comprehensive guide for researchers aiming to further investigate the intricate interplay between this compound and the Notch signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. targetedonc.com [targetedonc.com]
- 7. ascopubs.org [ascopubs.org]
Fosciclopirox: A Technical Guide to Preclinical In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosciclopirox (CPX-POM) is a novel, water-soluble prodrug of ciclopirox (CPX), a broad-spectrum antifungal agent that has demonstrated significant anticancer activity in preclinical models.[1][2] Ciclopirox itself has limited utility as a systemic anticancer agent due to its poor oral bioavailability and gastrointestinal toxicity.[1] this compound was developed to overcome these limitations by enabling parenteral administration and targeted delivery of the active metabolite, ciclopirox, to the urinary tract.[1][2] This technical guide provides a comprehensive overview of the preclinical in vivo studies of this compound, focusing on its pharmacokinetics and efficacy in animal models of urothelial cancer.
Core Concepts
This compound is a phosphoryloxymethyl ester of ciclopirox.[1] Following intravenous or subcutaneous administration, it is rapidly and completely metabolized by circulating phosphatases to its active metabolite, ciclopirox.[2][3] Ciclopirox and its inactive glucuronide metabolite (CPX-G) are primarily excreted in the urine, leading to high concentrations of the active drug in the urinary tract.[3][4] This targeted delivery makes this compound a promising candidate for the treatment of urothelial cancers.[2][4]
The primary anticancer mechanism of ciclopirox involves the inhibition of the Notch signaling pathway.[5] Specifically, ciclopirox has been shown to bind to the γ-secretase complex proteins, Presenilin 1 and Nicastrin, which are essential for Notch activation.[1][5] By inhibiting γ-secretase, ciclopirox prevents the cleavage and activation of Notch receptors, leading to decreased cell proliferation, cell cycle arrest, and apoptosis in cancer cells.[5][6]
Experimental Protocols
Pharmacokinetic Studies in Rats and Dogs
Objective: To characterize the pharmacokinetic profile of this compound and its metabolites following intravenous and subcutaneous administration.[4]
Animal Models:
Drug Formulation and Administration:
-
This compound (CPX-POM) was formulated as an injectable solution.[4]
-
For intravenous (IV) administration, this compound was administered as a single bolus dose.[4]
-
For subcutaneous (SC) administration, this compound was injected into the dorsal flank.[4]
-
Ciclopirox olamine (CPX-O) was used as a comparator and administered intravenously.[4]
Sample Collection:
-
Serial blood samples were collected from the jugular vein at predetermined time points post-dosing.[4]
-
Urine samples were collected via metabolism cages.[4]
-
Plasma was separated by centrifugation and stored at -80°C until analysis.[4]
Bioanalytical Method:
-
Plasma and urine concentrations of this compound, ciclopirox, and ciclopirox glucuronide were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]
In Vivo Efficacy Study in a Mouse Model of Bladder Cancer
Objective: To evaluate the antitumor efficacy of this compound in a chemically induced model of urothelial cancer.[5]
Animal Model:
-
N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN)-induced mouse model of bladder cancer. This model closely recapitulates the histopathological and molecular characteristics of human muscle-invasive bladder cancer.[5][7]
Tumor Induction:
-
Mice were administered 0.05% BBN in their drinking water for a specified period to induce the development of bladder tumors.[5]
Drug Formulation and Administration:
-
This compound was administered via intraperitoneal (IP) injection.[5]
-
Dosing was performed once daily for four weeks at doses of 235 mg/kg and 470 mg/kg.[5]
Efficacy Endpoints:
-
Bladder weight was used as a surrogate for tumor volume.[5]
-
Histopathological analysis was performed to assess tumor stage and morphology.[5]
-
Immunohistochemistry was used to evaluate markers of cell proliferation (e.g., Ki67) and Notch signaling (e.g., Presenilin 1 and Hes-1).[5]
Data Presentation
Table 1: Pharmacokinetic Parameters of Ciclopirox Following Administration of this compound in Rats
| Parameter | Intravenous CPX-POM | Subcutaneous CPX-POM | Intravenous CPX-O |
| Dose | 17.5 mg/kg | 17.5 mg/kg | 13.0 mg/kg |
| Cmax (ng/mL) | 13,600 ± 2,400 | 2,800 ± 500 | 11,200 ± 1,500 |
| Tmax (h) | 0.08 | 0.5 | 0.08 |
| AUC (ng·h/mL) | 6,300 ± 800 | 6,500 ± 700 | 6,500 ± 900 |
| t1/2 (h) | 0.6 | 1.1 | 0.6 |
| CL (mL/h/kg) | 2,800 ± 400 | - | 2,000 ± 300 |
| Vss (mL/kg) | 1,800 ± 200 | - | 1,400 ± 200 |
| Bioavailability (%) | 97 | 100 | - |
Data are presented as mean ± standard deviation. Data sourced from[7].
Table 2: Pharmacokinetic Parameters of Ciclopirox Following Administration of this compound in Dogs
| Parameter | Intravenous CPX-POM | Subcutaneous CPX-POM | Intravenous CPX-O |
| Dose | 5.8 mg/kg | 5.8 mg/kg | 4.3 mg/kg |
| Cmax (ng/mL) | 3,400 ± 600 | 400 ± 100 | 2,800 ± 500 |
| Tmax (h) | 0.17 | 2.0 | 0.17 |
| AUC (ng·h/mL) | 2,400 ± 400 | 2,500 ± 300 | 2,400 ± 300 |
| t1/2 (h) | 1.0 | 2.5 | 1.0 |
| CL (mL/h/kg) | 2,400 ± 300 | - | 1,800 ± 200 |
| Vss (mL/kg) | 2,800 ± 400 | - | 2,100 ± 300 |
| Bioavailability (%) | 100 | 104 | - |
Data are presented as mean ± standard deviation. Data sourced from[7].
Table 3: Efficacy of this compound in the BBN Mouse Model of Bladder Cancer
| Treatment Group | Dose (mg/kg) | Mean Bladder Weight (mg) | Reduction in Bladder Weight (%) | Change in Tumor Stage |
| Vehicle Control | - | 250 ± 50 | - | Predominantly high-grade tumors |
| This compound | 235 | 150 ± 40 | 40 | Migration to lower-stage tumors |
| This compound | 470 | 100 ± 30 | 60 | Significant migration to lower-stage tumors |
Data are presented as mean ± standard deviation. Data sourced from[5].
Visualizations
Conclusion
The preclinical in vivo data strongly support the continued development of this compound for the treatment of urothelial cancer. Pharmacokinetic studies in multiple animal species have demonstrated that this compound is a highly effective prodrug that delivers high concentrations of the active metabolite, ciclopirox, to the urinary tract.[3][4] Efficacy studies in a relevant animal model of bladder cancer have shown significant antitumor activity at well-tolerated doses.[5] The mechanism of action, involving the inhibition of the well-established Notch signaling pathway, provides a strong rationale for its use in cancers where this pathway is dysregulated.[2][5] These promising preclinical findings have paved the way for clinical trials to evaluate the safety and efficacy of this compound in patients with urothelial cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study [mdpi.com]
- 4. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A direct LC/MS/MS method for the determination of ciclopirox penetration across human nail plate in in vitro penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BBN-driven urinary bladder cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Fosciclopirox In Vitro Cell Culture Applications: A Detailed Guide for Researchers
Application Notes and Protocols for the Investigation of Fosciclopirox in Cancer Cell Lines
Introduction
This compound (CPX-POM) is a novel investigational prodrug of the well-established antifungal agent Ciclopirox (CPX).[1][2] Upon systemic administration, this compound is rapidly and completely metabolized into its active form, Ciclopirox.[3] This conversion allows for the systemic delivery of Ciclopirox to target tissues, overcoming the limitations of its parent compound's poor oral bioavailability.[1][2] In recent years, Ciclopirox has garnered significant interest for its potent anticancer properties, demonstrating efficacy in a variety of preclinical cancer models, including urothelial and acute myeloid leukemia (AML) cell lines.[4][5]
These application notes provide a comprehensive overview and detailed protocols for researchers and drug development professionals investigating the in vitro effects of this compound, utilizing its active metabolite Ciclopirox, on cancer cell lines.
Mechanism of Action
Ciclopirox exerts its anticancer effects primarily through the inhibition of the Notch signaling pathway .[1][6] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in numerous cancers. Ciclopirox targets the γ-secretase complex , a key component of the Notch pathway. Specifically, it has been shown to bind to Presenilin 1 (PSEN1) and Nicastrin, essential subunits of the γ-secretase complex.[1] This interaction inhibits the cleavage of the Notch receptor, preventing the release of the Notch intracellular domain (NICD).[6] Consequently, the translocation of NICD to the nucleus and the subsequent activation of downstream target genes, such as HES1, are blocked, leading to decreased cell proliferation and survival.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ciclopirox in various cancer cell lines, as reported in the literature. These values highlight the dose-dependent inhibitory effects of Ciclopirox.
| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) |
| T24 | Bladder Cancer | 72 | ~4 |
| UM-UC-3 | Bladder Cancer | 72 | ~4 |
| HT-1376 | Bladder Cancer | 72 | ~4 |
| HL-60 | Acute Myeloid Leukemia | Not Specified | 2.5 - 4 |
| MV4-11 | Acute Myeloid Leukemia | Not Specified | 2.5 - 4 |
| Rh30 | Rhabdomyosarcoma | 48 | ~5 |
| MDA-MB-231 | Breast Cancer | 48 | ~10 |
Experimental Protocols
Note: As this compound is a prodrug, all in vitro experiments should be conducted with its active metabolite, Ciclopirox or Ciclopirox Olamine.
Cell Proliferation Assay (CCK-8/MTS)
This protocol outlines the determination of cell viability and proliferation in response to Ciclopirox treatment using a colorimetric assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Ciclopirox Olamine (to be dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Ciclopirox in complete medium. Remove the medium from the wells and add 100 µL of the Ciclopirox dilutions (or vehicle control, e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Assay: Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the Ciclopirox concentration to determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of Ciclopirox on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Ciclopirox Olamine
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates with complete medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of Ciclopirox.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh Ciclopirox-containing medium every 2-3 days.
-
Fixation: Wash the colonies gently with PBS. Fix the colonies with the fixation solution for 15-30 minutes at room temperature.
-
Staining: Remove the fixation solution and stain the colonies with crystal violet solution for 20-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following Ciclopirox treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Ciclopirox Olamine
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells to 60-70% confluency and treat with the desired concentrations of Ciclopirox for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
Visualizations
Ciclopirox Experimental Workflow
Caption: A typical experimental workflow for evaluating the in vitro effects of Ciclopirox.
Ciclopirox-Mediated Inhibition of the Notch Signaling Pathway
Caption: Ciclopirox inhibits the Notch signaling pathway by targeting the γ-secretase complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOTCH Signaling Pathway: Occurrence, Mechanism, and NOTCH-Directed Therapy for the Management of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. New tricks for an old pathway: emerging Notch-based biotechnologies and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fosciclopirox in Bladder Cancer Preclinical Models
These application notes provide a comprehensive overview of the preclinical evaluation of Fosciclopirox (CPX-POM), a prodrug of Ciclopirox (CPX), in the context of bladder cancer. The information is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound.
Introduction
This compound is a novel, water-soluble, phosphoryloxymethyl ester prodrug of Ciclopirox (CPX).[1][2] Ciclopirox is an antifungal agent that has demonstrated significant anticancer activity in various preclinical models.[2][3] However, its clinical utility as a systemic anticancer agent is hampered by poor oral bioavailability and gastrointestinal toxicity.[1][4] this compound was developed to overcome these limitations, enabling parenteral administration and selective delivery of the active metabolite, Ciclopirox, to the urinary tract.[1][4] Following administration, this compound is rapidly and completely metabolized to Ciclopirox, which is then primarily excreted in the urine.[4] This pharmacokinetic profile makes it a promising candidate for the treatment of urothelial cancers, including non-muscle invasive (NMIBC) and muscle-invasive bladder cancer (MIBC).[4][5]
Preclinical studies have demonstrated that this compound exhibits activity against human bladder cancer cell lines and in a murine model of bladder cancer.[5] The primary mechanism of action involves the inhibition of the Notch signaling pathway through the targeting of the γ-secretase complex.[1][5]
Mechanism of Action: Inhibition of Notch Signaling
Ciclopirox, the active metabolite of this compound, exerts its anticancer effects in bladder cancer, at least in part, by suppressing the Notch signaling pathway.[1][6] This pathway is known to be overexpressed in bladder cancer and is associated with progression from non-muscle invasive to muscle-invasive disease.[5]
The key steps in the mechanism of action are:
-
Inhibition of γ-Secretase: Ciclopirox directly binds to Presenilin 1 (PSEN1) and Nicastrin, essential components of the γ-secretase complex.[1][7]
-
Suppression of Notch Activation: By binding to the γ-secretase complex, Ciclopirox inhibits its enzymatic activity, which is crucial for the cleavage and activation of the Notch receptor.[1][5]
-
Downregulation of Notch Target Genes: The inhibition of Notch activation leads to a dose-dependent decrease in the expression of downstream target genes such as Hey1 and Hes-1.[1][3]
This inhibition of the Notch signaling pathway ultimately leads to reduced cell proliferation, induction of cell cycle arrest, and apoptosis in bladder cancer cells.[1][3]
Data Presentation
The active metabolite of this compound, Ciclopirox, has demonstrated potent anti-proliferative and anti-clonogenic activity in various human bladder cancer cell lines.
| Cell Line | Type | IC50 (Proliferation) | Effect on Colony Formation | Effect on Spheroid Formation | Cell Cycle Arrest |
| T24 | High-Grade | 2-4 µM[3] | Inhibition[8] | Inhibition[7] | G0/G1 and S phase[3] |
| 253JBV | High-Grade | 2-4 µM[3] | N/A | N/A | N/A |
| UM-UC-3 | High-Grade | N/A | Inhibition[8] | Inhibition[7] | N/A |
| HT-1376 | High-Grade | N/A | Inhibition[8] | Inhibition[7] | N/A |
| HTB-9 | High-Grade | N/A | Inhibition[8] | Inhibition[7] | N/A |
| RT-4 | Low-Grade | N/A | Inhibition[8] | Inhibition[7] | N/A |
N/A: Data not available from the provided search results.
Note: The primary in vivo model used to evaluate this compound in bladder cancer is the N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) induced model in mice. This is a chemically induced carcinogenesis model that recapitulates the histopathology of human urothelial carcinoma. It is important to distinguish this from a xenograft model, where human cancer cells or tissues are implanted into immunocompromised mice. As of the current literature, studies of this compound in bladder cancer xenograft models have not been reported.
The following table summarizes the findings from the BBN mouse model.
| Parameter | Dosing Regimen | Results |
| Tumor Growth | 25-200 mg/kg, IP, once daily for 4 weeks[3] | Significant decrease in bladder weight (surrogate for tumor volume)[3] |
| 235 mg/kg and 470 mg/kg, IP, once daily for 4 weeks[1] | Significant decrease in bladder weight[1] | |
| Tumor Stage | 25-200 mg/kg, IP, once daily for 4 weeks[3] | Migration to lower stage tumors[3] |
| 235 mg/kg and 470 mg/kg, IP, once daily for 4 weeks[1] | Migration to lower stage tumors[1] | |
| Proliferation Markers | 25-200 mg/kg, IP, once daily for 4 weeks[3] | Dose-dependent reduction in Ki67 and PCNA staining[3] |
| Notch Pathway Markers | 25-200 mg/kg, IP, once daily for 4 weeks[3] | Dose-dependent decrease in Notch 1 and Presenilin 1[3] |
| 235 mg/kg and 470 mg/kg, IP, once daily for 4 weeks[1] | Reduction in Presenilin 1 and Hes-1 expression[1] |
Experimental Protocols
-
Cell Culture: Culture human bladder cancer cell lines (e.g., T24, UM-UC-3) in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of Ciclopirox (e.g., 0-40 µM) for 24, 48, and 72 hours.[8]
-
Analysis: Assess cell viability using a standard method such as the MTT or WST-1 assay.
-
Data Interpretation: Calculate the half-maximal inhibitory concentration (IC50) values.
-
Cell Seeding: Seed a low density of bladder cancer cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of Ciclopirox for 48 hours.[8]
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days to allow for colony formation.[8]
-
Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells).
-
Cell Seeding: Plate bladder cancer cells in ultra-low attachment plates in serum-free medium supplemented with growth factors (e.g., EGF, bFGF).
-
Treatment: Treat the cells with different concentrations of Ciclopirox (e.g., 2 µM and 4 µM) for 5 days.[7]
-
Analysis: Capture images of the spheroids and measure their size and number using imaging software.
-
Animal Model: Use male C57BL/6 mice.
-
Induction of Bladder Cancer: Administer N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) in the drinking water for a specified period (e.g., 12-20 weeks) to induce bladder tumor formation.
-
Treatment Initiation: After tumor induction, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via intraperitoneal (IP) injection at doses ranging from 25 to 470 mg/kg, once daily, for 4 weeks.[1][3]
-
Monitoring: Monitor the health of the animals and measure body weight regularly.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice, and harvest the bladders.
-
Assessments:
-
Measure bladder weight.
-
Perform histopathological analysis to determine tumor stage.
-
Conduct immunohistochemistry (IHC) for proliferation markers (Ki67, PCNA) and Notch pathway components (Notch1, Presenilin 1, Hey1/Hes-1).
-
Conclusion
This compound is a promising therapeutic agent for bladder cancer with a well-defined mechanism of action targeting the Notch signaling pathway. In vitro studies have consistently demonstrated the potent anticancer effects of its active metabolite, Ciclopirox. While in vivo studies have been conducted in a chemically induced carcinogenesis model, they have shown significant efficacy in reducing tumor growth and progression. Further investigation in bladder cancer xenograft models, particularly patient-derived xenografts (PDXs), would be valuable to further elucidate the therapeutic potential of this compound in a setting that more closely mimics human tumor heterogeneity.
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical development of ciclopirox prodrug for the treatment of non-muscle invasive and muscle invasive bladder cancer. - ASCO [asco.org]
- 5. biorxiv.org [biorxiv.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Uptake Assays of Fosciclopirox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosciclopirox (CPX-POM) is a water-soluble, phosphoryloxymethyl ester-based prodrug of the active pharmaceutical ingredient Ciclopirox (CPX).[1][2] Upon systemic administration, this compound is rapidly and completely metabolized by circulating phosphatases into its active form, Ciclopirox.[3][4] This conversion is a critical step in its mechanism of action, as CPX is the molecule that exerts anti-cancer effects by inhibiting various cellular processes.
Given that this compound is designed to be rapidly converted to Ciclopirox in the bloodstream, cellular uptake assays for this compound are, in a practical and biologically relevant sense, cellular uptake assays for Ciclopirox. The high water solubility of this compound and its rapid extracellular conversion mean that it is primarily the active metabolite, CPX, that interacts with and is taken up by target cells.
These application notes provide detailed protocols for assessing the cellular uptake of Ciclopirox, the active metabolite of this compound. A hypothetical protocol for assessing the direct cellular uptake of the this compound prodrug is also included for specialized research purposes, such as in vitro studies where extracellular phosphatase activity may be controlled.
Part 1: Ciclopirox Cellular Uptake Assays
The following protocols are designed to quantify the uptake of Ciclopirox into cancer cells.
Experimental Protocol 1: Direct Quantification of Intracellular Ciclopirox using LC-MS/MS
This protocol allows for the direct measurement of intracellular Ciclopirox concentrations.
Materials:
-
Cancer cell line of interest (e.g., T24, UM-UC-3 bladder cancer cells)
-
Complete cell culture medium
-
Ciclopirox (CPX) standard
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
-
Internal standard (e.g., deuterated Ciclopirox)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
Aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium containing the desired concentration of Ciclopirox (e.g., 0-40 µM).
-
Incubate for various time points (e.g., 0.5, 1, 2, 4, 6 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
At each time point, aspirate the drug-containing medium.
-
Wash the cells three times with ice-cold PBS to remove any extracellular Ciclopirox.
-
Add an appropriate volume of ice-cold lysis buffer containing the internal standard to each well.
-
Incubate on ice for 15 minutes, then scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Collect the supernatant.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of Ciclopirox.
-
Generate a standard curve using known concentrations of Ciclopirox to determine the absolute intracellular concentration.
-
Data Presentation:
| Treatment Group | Time Point (hours) | Intracellular Ciclopirox Concentration (µM) |
| Control (0 µM CPX) | 1 | Below Limit of Detection |
| 10 µM CPX | 0.5 | Example Value |
| 10 µM CPX | 1 | Example Value |
| 10 µM CPX | 2 | Example Value |
| 20 µM CPX | 1 | Example Value |
Experimental Protocol 2: Indirect Assessment of Ciclopirox Uptake through Cellular Viability Assays
This protocol infers Ciclopirox uptake by measuring its cytotoxic effects on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ciclopirox (CPX)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Cell Treatment:
-
After allowing the cells to adhere overnight, treat them with a range of Ciclopirox concentrations (e.g., 0-40 µM).
-
Incubate for a set period (e.g., 24, 48, 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of Ciclopirox that inhibits 50% of cell growth).
-
Data Presentation:
| Cell Line | Ciclopirox Concentration (µM) | Incubation Time (hours) | % Cell Viability |
| T24 | 10 | 48 | Example Value |
| T24 | 20 | 48 | Example Value |
| UM-UC-3 | 10 | 48 | Example Value |
| UM-UC-3 | 20 | 48 | Example Value |
Part 2: Hypothetical this compound Cellular Uptake Assay
This protocol is designed for the specific purpose of investigating the direct uptake of the intact this compound prodrug, which would require an in vitro system with minimized extracellular phosphatase activity.
Materials:
-
Cancer cell line of interest
-
Serum-free, phosphatase-inhibitor-supplemented cell culture medium
-
This compound (CPX-POM)
-
Radiolabeled this compound (e.g., [¹⁴C]-Fosciclopirox) or a specific antibody for this compound
-
Scintillation counter or flow cytometer/fluorescence microscope
-
Phosphatase inhibitors
Procedure:
-
Cell Culture Conditions: Culture cells in serum-free medium supplemented with phosphatase inhibitors to minimize the extracellular conversion of this compound to Ciclopirox.
-
Cell Treatment:
-
Treat cells with [¹⁴C]-Fosciclopirox at various concentrations and for different time points.
-
-
Uptake Measurement (Radiolabeled Method):
-
At each time point, rapidly wash the cells with ice-cold PBS containing phosphatase inhibitors.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Uptake Measurement (Immunofluorescence Method):
-
If a specific antibody is available, fix and permeabilize the cells after treatment.
-
Incubate with the primary antibody against this compound, followed by a fluorescently labeled secondary antibody.
-
Visualize and quantify the intracellular fluorescence using a microscope or flow cytometer.
-
Signaling Pathways and Experimental Workflows
This compound to Ciclopirox Conversion and Cellular Entry
Caption: Conversion of this compound to Ciclopirox and cellular uptake.
Ciclopirox-Mediated Inhibition of the Notch Signaling Pathway
Ciclopirox has been shown to inhibit the Notch signaling pathway by binding to the γ-secretase complex proteins Presenilin 1 and Nicastrin.[2][5]
Caption: Ciclopirox inhibits Notch signaling via the γ-secretase complex.
Experimental Workflow for Ciclopirox Cellular Uptake and Viability
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lead Product — Ciclomed [ciclomed.com]
- 4. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
Troubleshooting & Optimization
Fosciclopirox Aqueous Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fosciclopirox in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous stability a concern?
A1: this compound is a water-soluble phosphoryloxymethyl ester prodrug of the antifungal and anticancer agent Ciclopirox (CPX)[1][2]. Its enhanced water solubility is a key advantage over the poorly soluble parent compound, Ciclopirox, allowing for parenteral administration[3]. However, as a prodrug, this compound is designed to convert to the active drug, Ciclopirox. This conversion can also occur in aqueous solutions, impacting the stability and shelf-life of this compound formulations. The primary stability concern is the hydrolysis of the phosphate ester bond, which releases the active drug, Ciclopirox.
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound in aqueous solution is hydrolysis of the phosphoryloxymethyl (POM) moiety. This process can be catalyzed by enzymes, such as phosphatases, or occur non-enzymatically. In vivo, this compound is rapidly and completely metabolized to Ciclopirox by circulating phosphatases[4]. In vitro, in the absence of enzymes, the degradation is primarily due to chemical hydrolysis, which is significantly influenced by pH and temperature.
Q3: What are the expected degradation products of this compound in an aqueous solution?
A3: The main degradation products of this compound in an aqueous solution are the active drug, Ciclopirox (CPX) , and phosphate . The hydrolysis of the ester bond releases these two molecules. Depending on the conditions, other minor degradation products could potentially form, but Ciclopirox is the principal species to monitor when assessing stability.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of phosphate ester prodrugs like this compound is highly pH-dependent. Generally, these compounds exhibit greater stability in acidic to neutral conditions. The parenteral formulation of this compound is buffered to pH 7, indicating that this is a pH where reasonable stability is achieved for its intended use[1]. At alkaline pH, the rate of hydrolysis of the phosphate ester is expected to increase.
Q5: Are there any specific excipients that can be used to improve the stability of this compound in aqueous solutions?
A5: Yes, several excipients can be employed to enhance the stability of this compound:
-
Buffers: Maintaining an optimal pH is crucial. Phosphate buffers, such as the dibasic sodium phosphate used in the parenteral formulation, are effective in controlling the pH and minimizing hydrolysis[4].
-
Chelating Agents: Although not explicitly stated for this compound, metal ions can sometimes catalyze the degradation of pharmaceutical compounds. The inclusion of a chelating agent like EDTA could potentially improve stability.
-
Cyclodextrins: While not required for solubilizing the water-soluble this compound, cyclodextrins like Captisol® have been used in formulations[1]. They can sometimes form inclusion complexes that protect labile parts of a molecule from hydrolysis.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Rapid loss of this compound potency in solution | Incorrect pH: The pH of the solution may be too high (alkaline), accelerating hydrolysis. | Verify the pH of your solution and adjust to a neutral or slightly acidic pH (e.g., pH 7) using a suitable buffer system (e.g., phosphate buffer). |
| High Temperature: Storage at elevated temperatures will increase the rate of hydrolysis. | Store this compound solutions at recommended temperatures, typically refrigerated (2-8 °C) for long-term storage. Avoid repeated freeze-thaw cycles. | |
| Enzymatic Contamination: The presence of phosphatases, for example from biological samples or microbial contamination, will rapidly degrade this compound. | Use sterile, high-purity water and reagents. If working with biological matrices, consider heat inactivation of enzymes if compatible with your experimental goals. | |
| Precipitation in the this compound solution | Formation of insoluble Ciclopirox: As this compound degrades to Ciclopirox, the much less water-soluble Ciclopirox may precipitate out of solution, especially at higher concentrations. | This is an indication of significant degradation. Prepare fresh solutions. If high concentrations are needed, consider the solubility limits of Ciclopirox in your chosen aqueous medium. |
| Excipient Incompatibility: An excipient in your formulation may be incompatible with this compound. | Review all components of your formulation for known incompatibilities. Simplify the formulation to essential components if possible. | |
| Inconsistent results in bioassays | Variable this compound Concentration: If the solution is not prepared fresh or stored properly, the actual concentration of this compound will decrease over time, leading to variability in experimental outcomes. | Always use freshly prepared this compound solutions for critical experiments. If solutions must be stored, validate the storage conditions to ensure minimal degradation. |
| Activity of Ciclopirox: The degradation product, Ciclopirox, is the active molecule. Your assay may be measuring the combined effect of this compound and its degradation product. | Use a stability-indicating analytical method (e.g., HPLC) to determine the concentration of both this compound and Ciclopirox in your solution at the time of the experiment. |
Data Presentation
Table 1: Representative pH-Rate Profile for this compound Degradation *
| pH | Apparent First-Order Rate Constant (kobs) at 25°C (s-1) | Half-life (t1/2) |
| 5.0 | 1.0 x 10-7 | ~80 days |
| 6.0 | 3.0 x 10-7 | ~27 days |
| 7.0 | 1.0 x 10-6 | ~8 days |
| 8.0 | 5.0 x 10-6 | ~1.6 days |
| 9.0 | 2.0 x 10-5 | ~9.6 hours |
Note: This table presents hypothetical data based on the known behavior of similar phosphate ester prodrugs. Actual degradation rates should be determined experimentally.
Table 2: Temperature Dependence of this compound Degradation at pH 7.0 *
| Temperature (°C) | Apparent First-Order Rate Constant (kobs) (s-1) | Half-life (t1/2) |
| 4 | 1.5 x 10-7 | ~53 days |
| 25 | 1.0 x 10-6 | ~8 days |
| 37 | 4.5 x 10-6 | ~1.8 days |
Note: This table presents hypothetical data to illustrate the effect of temperature. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-MS/MS Method for this compound and Ciclopirox
This method is adapted from a published procedure for the analysis of this compound in plasma and can be used for in vitro stability studies.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a mass spectrometer (MS/MS) detector.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 95:5:0.1 deionized water/acetonitrile/formic acid
-
Mobile Phase B: 95:5:0.1 acetonitrile/deionized water/formic acid
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 15 µL
-
Gradient Program: A suitable gradient should be developed to separate this compound and Ciclopirox. A starting point could be 95% A for 1 minute, followed by a linear gradient to 100% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
MS/MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (CPX-POM): 316.07 → 79.1
-
Ciclopirox (CPX): 206.1 → 136.0 (Note: Ciclopirox is often analyzed in positive mode, so a separate analysis or a polarity switching method may be necessary. For positive mode: m/z 208.1 -> 136.1)
-
-
Internal Standard: A suitable internal standard should be used, for example, a deuterated analog of Ciclopirox.
-
-
Sample Preparation:
-
Prepare this compound solutions in the desired aqueous buffer at a known concentration.
-
At specified time points, take an aliquot of the solution.
-
Dilute the aliquot with the initial mobile phase to a concentration within the calibration curve range.
-
Add the internal standard.
-
Inject the sample onto the LC-MS/MS system.
-
-
Data Analysis:
-
Construct calibration curves for both this compound and Ciclopirox.
-
Quantify the concentration of each compound at each time point.
-
Plot the concentration of this compound versus time and determine the degradation kinetics.
-
Visualizations
Caption: this compound degradation pathway.
Caption: Workflow for a this compound stability study.
Caption: Troubleshooting logic for this compound instability.
References
- 1. A mechanistic and kinetic study of the E-ring hydrolysis and lactonization of a novel phosphoryloxymethyl prodrug of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Fosciclopirox Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fosciclopirox. The information is designed to help address specific issues that may be encountered during in vitro experiments with cancer cell lines.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address common experimental challenges.
Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What could be the cause?
A1: Reduced sensitivity, or acquired resistance, to this compound can arise from various cellular mechanisms. As this compound is a prodrug of Ciclopirox (CPX), the resistance mechanisms are likely related to the activity of CPX. Here are some potential causes:
-
Alterations in Iron Metabolism: Ciclopirox's primary mechanism of action is the chelation of intracellular iron, which is crucial for the activity of many enzymes involved in cell proliferation and survival.[1][2][3][4] Cells may develop resistance by upregulating iron uptake mechanisms or altering iron storage proteins to counteract the effects of the drug.
-
Changes in Cell Cycle Regulation: Ciclopirox has been shown to induce cell cycle arrest, in part by promoting the degradation of the cell division cycle 25A (Cdc25A) phosphatase.[5] Mutations in or overexpression of cell cycle regulatory proteins, such as a mutated form of Cdc25A, could confer resistance.[5]
-
Enrichment of Cancer Stem-like Cells (CSCs): Some studies suggest that Ciclopirox treatment may inadvertently reprogram non-CSCs into a more resistant, stem-like phenotype in certain cancers.[6] These CSCs have inherent resistance mechanisms that allow them to survive and repopulate the tumor cell population.
-
Activation of Pro-survival Signaling Pathways: Cells might activate alternative signaling pathways to bypass the inhibitory effects of Ciclopirox. For example, upregulation of pro-survival pathways that are independent of the targets of Ciclopirox could lead to resistance.
To investigate the specific cause in your cell line, we recommend the following experimental workflow:
Caption: Workflow for Investigating and Overcoming this compound Resistance.
Q2: I am not observing the expected level of apoptosis after this compound treatment. What should I check?
A2: If you are not seeing the expected levels of apoptosis, consider the following possibilities:
-
Cell Line-Specific Differences: The apoptotic response to this compound can vary between different cancer cell lines. Some cell lines may be inherently more resistant to apoptosis.
-
Induction of Autophagy: Ciclopirox has been shown to induce protective autophagy in some cancer cells.[7] In this scenario, the cells use autophagy as a survival mechanism to resist the drug's effects. You can test for the presence of autophagy by monitoring the levels of autophagy markers like LC3B by Western blot. Co-treatment with an autophagy inhibitor, such as chloroquine, may enhance the apoptotic effect of this compound.[7]
-
Suboptimal Drug Concentration or Treatment Duration: Ensure that you are using a concentration of this compound that is appropriate for your specific cell line and that the treatment duration is sufficient to induce apoptosis. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.
-
Apoptosis Assay Sensitivity: Verify that your apoptosis assay is sensitive enough to detect the changes in your system. You may want to use multiple methods to confirm your results (e.g., Annexin V/PI staining, caspase activity assays, and PARP cleavage by Western blot).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (CPX-POM) is a phosphoryloxymethyl ester prodrug of Ciclopirox (CPX).[5] This formulation enhances the systemic delivery of Ciclopirox. The primary anticancer mechanism of Ciclopirox is its ability to chelate intracellular iron.[2][3][4] This leads to the inhibition of several iron-dependent enzymes and signaling pathways that are critical for cancer cell growth and survival, including:
-
Ribonucleotide Reductase: An enzyme essential for DNA synthesis and repair.[2][3]
-
Notch Signaling Pathway: this compound has been shown to suppress the growth of urothelial cancer by targeting the γ-secretase complex, a key component of the Notch signaling pathway.
-
Wnt/β-catenin Pathway: This pathway is often hyperactivated in cancer and is dependent on iron for its activity.[1]
-
Cell Cycle Progression: Ciclopirox can induce cell cycle arrest by downregulating cyclins and cyclin-dependent kinases (CDKs).[5][8]
Caption: Simplified Signaling Pathway of this compound Action.
Q2: Are there any known mechanisms of resistance to this compound?
A2: Currently, there is limited published research specifically documenting acquired resistance to this compound in cancer cell lines. However, based on studies with its active metabolite, Ciclopirox, and general principles of drug resistance, several potential mechanisms can be hypothesized:
-
Alterations in Drug Target: While Ciclopirox has multiple targets, mutations in key proteins, such as those in the γ-secretase complex, could potentially reduce drug binding and efficacy.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, is a common mechanism of multidrug resistance. It is plausible that some cancer cells could develop resistance by actively pumping Ciclopirox out of the cell.
-
Metabolic Reprogramming: Cancer cells may adapt their metabolic pathways to become less dependent on the iron-requiring processes that are inhibited by Ciclopirox.
-
Upregulation of Compensatory Pathways: Activation of alternative signaling pathways that promote cell survival and proliferation can compensate for the inhibitory effects of the drug.
Q3: What are some potential strategies to overcome this compound resistance?
A3: Based on preclinical studies with Ciclopirox, several combination therapy strategies may be effective in overcoming resistance:
-
Combination with Other Anticancer Agents: Synergistic effects have been observed when Ciclopirox is combined with other drugs, such as metformin in triple-negative breast cancer and bortezomib in glioblastoma multiforme.[9][10]
-
Targeting Autophagy: As Ciclopirox can induce protective autophagy, combining it with an autophagy inhibitor like chloroquine may enhance its anticancer activity.[7]
-
Modulating Iron Metabolism: For resistance mediated by altered iron metabolism, combining this compound with agents that target iron transport or storage could be a viable strategy.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ciclopirox in various cancer cell lines as reported in the literature. Please note that these values can vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| T24 | Bladder Cancer | ~4 | [10] |
| UM-UC-3 | Bladder Cancer | ~4 | [10] |
| Rh30 | Rhabdomyosarcoma | ~5-10 | [5][8] |
| MDA-MB-231 | Breast Cancer | ~5-10 | [5][8] |
| HT-29 | Colon Adenocarcinoma | ~10-20 | [8] |
Experimental Protocols
1. Protocol for Generating a this compound-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitor the cells for recovery of normal growth rates. Once the cells are proliferating at a rate similar to the untreated parental cells, they are ready for the next dose escalation.
-
Gradually increase the concentration of this compound in the culture medium in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each step, allow the cells to adapt and recover their growth rate before proceeding to the next higher concentration.
-
Periodically assess the IC50 of the adapting cell population to monitor the development of resistance.
-
Once a significant increase in the IC50 (e.g., >5-fold) is observed compared to the parental cell line, the resistant cell line is established.
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
To maintain the resistant phenotype, the resistant cell line should be continuously cultured in the presence of the final concentration of this compound.
Caption: Experimental Workflow for Generating a Resistant Cell Line.
2. Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed an equal number of parental and resistant cells in multi-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Centrifuge the fixed cells to remove the ethanol and wash them with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases) based on the DNA content. Compare the cell cycle profiles of the treated parental and resistant cells to the untreated controls.
References
- 1. Reposition of the fungicide ciclopirox for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Ciclopirox and bortezomib synergistically inhibits glioblastoma multiforme growth via simultaneously enhancing JNK/p38 MAPK and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fosciclopirox In Vivo Research
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Fosciclopirox. This resource provides essential information, troubleshooting guidance, and detailed protocols to help optimize the in vivo delivery of this compound and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Ciclopirox?
A1: this compound (CPX-POM) is a phosphoryloxymethyl ester-based prodrug of Ciclopirox (CPX).[1] This modification was engineered to overcome the poor water solubility and limited oral bioavailability of Ciclopirox, which hindered its development as a systemic anticancer agent.[2][3][4] Upon parenteral administration (e.g., intravenous or subcutaneous), this compound is rapidly and completely converted by circulating phosphatases into its active metabolite, Ciclopirox.[2][5][6] This prodrug strategy significantly improves aqueous solubility, allowing for the formulation of injectable solutions for in vivo research.[7][8]
Q2: What is the primary mechanism of action for this compound's active metabolite, Ciclopirox?
A2: The anticancer and biological activities of Ciclopirox are largely attributed to its function as an iron chelator.[9][10][11] By binding iron, Ciclopirox inhibits key iron-dependent enzymes. A major target is the family of prolyl hydroxylase domain (PHD) enzymes. Inhibition of PHDs prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), leading to its stabilization and accumulation even under normal oxygen conditions (normoxia).[9][10] Stabilized HIF-1α then translocates to the nucleus and promotes the transcription of target genes, such as Vascular Endothelial Growth Factor (VEGF), which can induce angiogenesis.[9][10] Additionally, Ciclopirox has been shown to inhibit the Notch signaling pathway by binding to the γ-secretase complex.[1][2][3]
Q3: Why can't I use Ciclopirox or Ciclopirox Olamine directly for systemic in vivo studies?
A3: Ciclopirox (CPX) and its olamine salt (CPX-O) have very low water solubility and poor oral bioavailability.[2][5] These properties make it extremely challenging to formulate an injectable solution or achieve effective systemic concentrations through oral administration.[5][7] this compound was specifically designed to circumvent these limitations, providing excellent water solubility and 100% bioavailability of the active Ciclopirox metabolite following parenteral injection.[5][8]
Q4: What administration routes are recommended for this compound in animal models?
A4: Intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) routes are the most effective and commonly cited methods for this compound administration in preclinical models.[2][3][5] Studies in rats and dogs show that both IV and SC administration result in excellent bioavailability of the active metabolite, Ciclopirox.[5][8] IP administration has also been successfully used in murine cancer models.[3][4][12]
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in dosing solution. | Improper solvent or pH. This compound has excellent aqueous solubility, but the active form, Ciclopirox, is poorly soluble.[7] | Ensure this compound is fully dissolved in a suitable aqueous buffer (e.g., 25 mM phosphate buffer, pH 7) before administration.[7] Avoid using solvents intended for Ciclopirox. The prodrug is designed for aqueous vehicles. |
| Low or variable plasma concentrations of Ciclopirox. | Incorrect administration route. Issues with injection technique. | Use parenteral routes like IV, SC, or IP for consistent and complete bioavailability.[5][8] Oral administration is not recommended due to low bioavailability.[5] Ensure proper injection technique to avoid leakage or incorrect placement. |
| Lack of expected biological effect (e.g., no HIF-1α stabilization). | Insufficient dosage. Incorrect timing of analysis. | Dose levels in murine models have ranged from 25 mg/kg up to 470 mg/kg daily via IP injection.[3][12] Consult literature for appropriate dosing for your specific model and research question. Assess target engagement at appropriate time points post-administration, considering the pharmacokinetics of Ciclopirox. |
| Observed toxicity or adverse events in animal models. | Dose is too high. Formulation issue. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Ensure the formulation vehicle is sterile and well-tolerated (e.g., buffered saline with appropriate excipients like Captisol if needed).[7] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound for Parenteral Administration
This protocol is based on methodologies described for preclinical studies.[7]
Objective: To prepare a sterile, injectable solution of this compound for in vivo administration.
Materials:
-
This compound (Disodium ((6-cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl) oxy) methyl phosphate heptahydrate)[7]
-
Sterile 25 mM Phosphate Buffer (pH 7.0)
-
(Optional) Captisol® (sulfobutylether-β-cyclodextrin)
-
Sterile vials
-
0.22 µm sterile syringe filters
-
Laminar flow hood
Procedure:
-
Under sterile conditions in a laminar flow hood, determine the required amount of this compound to achieve the desired final concentration. A target concentration cited in preclinical development was 76.8 mg/mL (as heptahydrate), equivalent to 50 mg/mL of this compound and 32.6 mg/mL of Ciclopirox.[7]
-
Slowly add the weighed this compound powder to the sterile 25 mM phosphate buffer (pH 7.0).
-
If using, Captisol (50 mM) can be included in the buffer to ensure the solubility of any potential Ciclopirox that might form pre-injection.[7]
-
Gently agitate or vortex the solution until the this compound is completely dissolved. This compound has high water solubility.[7][8]
-
Once fully dissolved, draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a final sterile vial.
-
Store the final dosing solution under refrigerated conditions (2-8°C) until use.[7]
-
Administer to animals via the desired parenteral route (IV, SC, or IP) based on your experimental design.
Visualizing Key Pathways and Workflows
Mechanism of Action: this compound to Ciclopirox
The following diagram illustrates the conversion of the this compound prodrug into its active form, Ciclopirox, and its subsequent effect on the HIF-1α signaling pathway.
Caption: this compound is converted to Ciclopirox, which chelates iron to inhibit PHDs, stabilizing HIF-1α.
Experimental Workflow: From Formulation to Analysis
This workflow outlines the key steps for conducting an in vivo study using this compound.
Caption: Standard workflow for an in vivo this compound study, from preparation to analysis.
References
- 1. Facebook [cancer.gov]
- 2. Lead Product — Ciclomed [ciclomed.com]
- 3. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reposition of the fungicide ciclopirox for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antimycotic ciclopirox olamine induces HIF-1alpha stability, VEGF expression, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Repositioning the Old Fungicide Ciclopirox for New Medical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Fosciclopirox solubility issues and solutions for research
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and handling of Fosciclopirox in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was it developed?
A1: this compound (CPX-POM) is a phosphoryloxymethyl ester prodrug of the active metabolite Ciclopirox (CPX).[1][2][3] Ciclopirox itself has demonstrated preclinical anticancer activity in various malignancies, but its clinical use as an oral agent is hampered by poor bioavailability and gastrointestinal toxicity.[1][2] this compound was developed as a highly water-soluble alternative to enable parenteral (e.g., intravenous) administration, ensuring the systemic delivery of Ciclopirox.[4][5][6]
Q2: What are the basic physicochemical properties of this compound?
A2: this compound is a white, solid compound. Key properties are summarized in the table below. The prodrug design significantly enhances its solubility compared to the active metabolite, Ciclopirox.[4]
Q3: What is the primary mechanism of action of this compound's active metabolite, Ciclopirox?
A3: The anticancer activity of Ciclopirox is multifaceted. A key mechanism is the targeting of the γ-secretase complex, specifically binding to Presenilin 1 and Nicastrin.[1][7] This action inhibits the Notch signaling pathway, which is often upregulated in cancer and plays a role in cell proliferation.[1][3] Additionally, Ciclopirox is known to chelate polyvalent metal cations like Fe³⁺, which disrupts essential metal-dependent enzymes, interferes with mitochondrial electron transport, and can affect DNA repair processes.[8][9][10][11]
Troubleshooting Guide: Solubility Issues
Problem: I am having trouble dissolving this compound.
Solution:
This compound's solubility can be misleading. While the prodrug salt form is designed for high aqueous solubility for parenteral formulations, the form supplied for research may have different characteristics.[4] It is practically insoluble in pure water but shows good solubility in organic solvents.
-
Recommended Solvents: For stock solutions, use fresh, anhydrous DMSO or Ethanol.[7]
-
Heating and Sonication: If you observe precipitation or phase separation during preparation, gentle heating (e.g., to 37°C) and/or sonication in an ultrasonic bath can aid dissolution.[12][13]
-
Moisture Sensitivity: DMSO is hygroscopic (absorbs moisture). Absorbed moisture can significantly reduce the solubility of this compound. Always use fresh, high-quality DMSO for preparing your stock solutions.[7]
Problem: My this compound solution is precipitating after dilution in aqueous media (e.g., cell culture medium, saline).
Solution:
This is a common issue when diluting a drug from a high-concentration organic stock solution into an aqueous buffer.
-
Use a Co-solvent System: For in vivo studies, a co-solvent system is often necessary to maintain solubility upon administration. Several protocols have been established for this purpose (see Experimental Protocols section).
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your high-concentration stock solution into single-use volumes and store them appropriately (-20°C for short-term, -80°C for long-term) to prevent degradation and solubility issues arising from repeated temperature changes.[12]
-
Check Final Concentration: Ensure the final concentration of the organic solvent (like DMSO) in your experimental setup is low enough to be tolerated by your cells or animal model and does not cause the compound to crash out of solution.
Data & Protocols
Quantitative Solubility Data
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| This compound | DMSO | 63 mg/mL[7] | 198.56 mM[7] | Use fresh, anhydrous DMSO as moisture reduces solubility.[7] |
| This compound | Ethanol | 63 mg/mL[7] | ~198.56 mM | |
| This compound | Water | Insoluble[7] | Insoluble | Refers to the free form. The heptahydrate disodium salt is water-soluble.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL).[13]
-
Dissolution: Vortex the solution thoroughly. If needed, place the tube in a 37°C water bath and sonicate for 5-10 minutes until the solution is clear.[13]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting & Storage: Aliquot the sterile stock solution into single-use volumes in sterile tubes. Store at -20°C for up to one month or at -80°C for up to six months.[12]
-
Working Solution: When ready to use, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol describes a common co-solvent formulation used for animal studies. The solvents should be added sequentially.
-
Initial Dissolution: Dissolve this compound in DMSO to constitute 10% of the final volume.
-
Add PEG300: Add PEG300 to the solution to constitute 40% of the final volume. Mix well.
-
Add Tween-80: Add Tween-80 to the solution to constitute 5% of the final volume. Mix until the solution is homogeneous.
-
Final Dilution: Add Saline to make up the remaining 45% of the final volume. Mix thoroughly.
-
Verification: The final solution should be clear. This formulation has been shown to achieve a solubility of at least 2.08 mg/mL.[12]
Note: The specific doses and administration routes will depend on the experimental model. For example, intraperitoneal administration of 235-470 mg/kg once daily has been used in mouse models of bladder cancer.[1][2]
Visualizations
Signaling Pathway of Ciclopirox (Active Metabolite)
Caption: Mechanism of action for Ciclopirox, the active metabolite of this compound.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound for in vitro and in vivo experiments.
References
- 1. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. This compound | C13H20NO6P | CID 67773619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. nextstepsinderm.com [nextstepsinderm.com]
- 10. What is the mechanism of Ciclopirox? [synapse.patsnap.com]
- 11. macsenlab.com [macsenlab.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. glpbio.com [glpbio.com]
Fosciclopirox Preclinical Safety: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the preclinical safety profile of Fosciclopirox, with a focus on findings from animal studies. The following question-and-answer format directly addresses potential issues and queries that may arise during experimental research and development.
Frequently Asked Questions (FAQs)
Q1: What was the primary rationale for developing this compound?
A1: this compound (CPX-POM) is a prodrug of the antifungal and anticancer agent Ciclopirox (CPX). It was specifically designed to overcome the limitations of oral administration of Ciclopirox olamine (CPX-O), which include poor bioavailability and dose-limiting gastrointestinal toxicities.[1][2][3][4] Parenteral administration of this compound allows for systemic delivery of the active metabolite, Ciclopirox, while avoiding these gastrointestinal side effects.
Q2: In which animal species has the toxicology of this compound been studied?
A2: Preclinical toxicology studies for this compound and its active metabolite, Ciclopirox, have been conducted in mice, rats, and dogs.[1][2][5] This includes 28-day Good Laboratory Practice (GLP) toxicology studies with intravenous administration of this compound in rats and dogs.[5]
Q3: What are the known side effects of the active metabolite, Ciclopirox olamine, in animal studies?
A3: Oral administration of Ciclopirox olamine has been associated with dose-dependent toxicities. In a 3-month study in rats, doses of 30 mg/kg/day and higher resulted in myocardial degeneration.[6] Signs of systemic toxicity at high doses after oral or parenteral administration in mice and rats included irregular respiration and clonic convulsions.[6]
Q4: Is this compound associated with the same gastrointestinal toxicity as oral Ciclopirox olamine?
A4: No, studies have indicated that this compound administration does not result in the gastrointestinal toxicity observed with oral Ciclopirox olamine. This is a key advantage of the prodrug formulation for parenteral use.
Q5: What is the reported tolerability of parenteral this compound in animal studies?
A5: this compound administered parenterally has been described as "well-tolerated" in animal studies.[7] Doses for pharmacokinetic studies in rats and dogs were selected based on non-GLP toxicology dose-range finding studies that determined well-tolerated dose levels.
Troubleshooting Experimental Issues
Issue: Unexpected adverse events are observed in our animal model after this compound administration.
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for dose preparation and administration. Ensure the correct conversion from mg/kg to the administered volume.
-
Confirm Formulation Integrity: Ensure the this compound formulation is correctly prepared and has not precipitated. The pH of the injectable formulation should be within the appropriate range (typically 7.5-8.0).
-
Review Administration Technique: Improper administration (e.g., extravasation with intravenous injection) can lead to local tissue reactions. Ensure proper technique is being used.
-
Evaluate Animal Health Status: Pre-existing health conditions in the animals can influence their response to the investigational agent. Ensure all animals are healthy before dosing.
-
Consider Species-Specific Sensitivity: While generally well-tolerated, different species and strains can exhibit varying sensitivities. Review literature for any known sensitivities of your specific model.
Quantitative Toxicology Data
The following tables summarize the available quantitative data from preclinical toxicology studies of Ciclopirox olamine, the active metabolite of this compound.
Table 1: Acute Toxicity of Ciclopirox Olamine
| Species | Route of Administration | LD50 Range (mg/kg) | Signs of Systemic Toxicity |
| Mouse, Rat | Oral | 1240 - 3200 | Irregular respiration, clonic convulsions |
| Mouse, Rat | Parenteral | 79 - 663 | Irregular respiration, clonic convulsions |
Data sourced from a pharmacology review of Ciclopirox.[6]
Table 2: No-Observed-Adverse-Effect-Level (NOAEL) of Oral Ciclopirox Olamine in Repeat-Dose Studies
| Species | Study Duration | NOAEL (mg/kg/day) | Adverse Findings at Higher Doses |
| Rat | 3 months | 10 | Myocardial degeneration (at ≥30 mg/kg/day) |
| Dog | 90 days | 10 | Not specified |
Data sourced from a pharmacology review of Ciclopirox.[6]
Table 3: Maximum Tolerated Dose (MTD) of Intraperitoneal this compound in Mice
| Study Type | MTD (mg/kg) |
| Acute (single dose) | 470 |
Data from a study on the effect of this compound on bladder tumorigenesis.[7]
Experimental Protocols & Methodologies
General Protocol for Acute Toxicity (LD50) Determination (as referenced in literature):
The acute toxicity of Ciclopirox olamine was determined in mice and rats via oral and intraperitoneal administration. The LD50, the dose at which 50% of the animals are expected to die, was calculated. Observations for signs of systemic toxicity, such as irregular respiration and clonic convulsions, were recorded.[6]
General Protocol for Repeat-Dose Oral Toxicology (as referenced in literature):
Rats and dogs were administered Ciclopirox olamine orally (via food) for 3 months (rats) or 90 days (dogs) at various dose levels. The No-Observed-Adverse-Effect-Level (NOAEL) was determined as the highest dose at which no treatment-related adverse findings were observed. Pathological examinations were conducted to identify target organ toxicities.[6]
Protocol for Maximum Tolerated Dose (MTD) of Intraperitoneal this compound in Mice:
To determine the acute MTD, cohorts of mice were administered single intraperitoneal (IP) doses of this compound at 470, 700, and 930 mg/kg. The MTD was defined as the highest dose that did not result in mortality or severe morbidity. For a subsequent 10-day study, doses corresponding to ¼ MTD, ½ MTD, and the MTD were administered once daily via IP injection.[7]
Visualizations
Caption: Metabolic activation of this compound to its active form, Ciclopirox.
References
- 1. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical development of ciclopirox prodrug for the treatment of non-muscle invasive and muscle invasive bladder cancer. - ASCO [asco.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fosciclopirox Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosciclopirox. Inconsistent experimental results can arise from the compound's mechanism of action as a prodrug and its active metabolite's role as an iron chelator affecting multiple cellular pathways. This guide aims to address specific issues to ensure more reliable and reproducible experimental outcomes.
Troubleshooting Guide
This section addresses common problems encountered during this compound experiments in a question-and-answer format.
Question: Why am I observing lower-than-expected potency of this compound in my in vitro assays?
Answer: this compound is a prodrug that requires enzymatic conversion to its active metabolite, Ciclopirox (CPX), by phosphatases.[1][2][3][4][5][6][7][8] Inconsistent or low potency can be attributed to several factors related to this activation step:
-
Insufficient Phosphatase Activity: The cell line you are using may have low endogenous phosphatase activity, leading to incomplete conversion of this compound to the active CPX. Consider using cell lysates or co-culture systems with cells known for high phosphatase activity, such as liver cells, to better mimic in vivo metabolism.[9][10]
-
Serum Content in Media: Fetal Bovine Serum (FBS) is a common source of phosphatases in cell culture media. Variations in FBS lot and concentration can significantly impact the conversion rate. Ensure consistency in the FBS source and concentration across experiments.
-
Direct Use of Ciclopirox: For initial in vitro screening and to establish a baseline for the active compound's efficacy, consider using Ciclopirox directly. This will help determine if the issue lies with the prodrug activation or downstream cellular responses.
Question: My cell proliferation assay results with this compound/Ciclopirox are highly variable between experiments. What could be the cause?
Answer: The variability in cell proliferation assays is a common issue, often linked to the iron-chelating properties of Ciclopirox.[9][11][12]
-
Basal Iron Levels: Standard cell culture media can have varying concentrations of iron. The iron content of your media and supplements, particularly FBS, can directly compete with the chelating effect of CPX, leading to inconsistent results.
-
Cell Density: The initial cell seeding density can influence the outcome of proliferation assays. Higher cell densities may deplete iron from the media more rapidly, potentially sensitizing the cells to the effects of CPX.
-
Assay Type: The choice of proliferation assay can impact results. Colorimetric assays like MTT and CCK8 measure metabolic activity, which can be directly affected by iron chelation due to the role of iron in mitochondrial function.[11] Direct cell counting or assays that measure DNA synthesis, such as EdU assays, may provide more consistent results.[3][13]
Question: I am seeing conflicting results in my apoptosis assays after this compound/Ciclopirox treatment. How can I troubleshoot this?
Answer: Ciclopirox can induce both apoptosis and cell cycle arrest, and the balance between these outcomes can be cell-type dependent and influenced by experimental conditions.[1][8][13]
-
Time-Course and Dose-Response: Inconsistent apoptosis results may stem from suboptimal timing of the assay or inappropriate concentrations. Perform a detailed time-course and dose-response experiment to identify the optimal window for apoptosis induction in your specific cell line.
-
Apoptosis vs. Necrosis: It is crucial to distinguish between apoptosis and necrosis. Use dual-staining methods, such as Annexin V and Propidium Iodide (PI), to differentiate between early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17]
-
Upstream and Downstream Markers: To confirm the apoptotic pathway, analyze the expression of key apoptosis-related proteins by western blot. Look for changes in the expression of Bcl-2 family proteins and the cleavage of caspases and PARP.
Question: My western blot results for signaling pathway proteins are not consistent. What should I check?
Answer: Ciclopirox is known to modulate multiple signaling pathways, including Notch and Wnt, and their intricate crosstalk can lead to variable results.[1][2]
-
Crosstalk Between Pathways: The Notch and Wnt signaling pathways are highly interconnected and can regulate each other.[1][4][18][19][20] The basal level of activity in these pathways in your chosen cell line can influence the response to CPX. Characterize the baseline signaling status of your cells.
-
Cell Lysis and Sample Preparation: Consistent and efficient cell lysis is critical for reproducible western blot results. Ensure complete cell lysis and accurate protein quantification before loading your samples.
-
Antibody Specificity and Validation: Use well-validated antibodies specific to your target proteins. Run appropriate controls, including positive and negative controls, to ensure antibody specificity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a phosphoryloxymethyl ester prodrug of Ciclopirox (CPX).[1][2][3][4][5][6][7][8] Upon administration, it is rapidly and completely metabolized by phosphatases into its active form, Ciclopirox.[1][2][5][6][7] The primary anticancer mechanism of Ciclopirox is attributed to its ability to chelate intracellular iron.[9][11][12] This iron chelation disrupts the function of iron-dependent enzymes, leading to the inhibition of several key cellular processes, including DNA synthesis and repair, and the modulation of signaling pathways such as Notch and Wnt.[1][2][9]
Q2: How should I prepare and store this compound and Ciclopirox for in vitro experiments?
This compound is a water-soluble white solid.[5] For in vitro experiments, it can be dissolved in a suitable buffer, such as a 25 mM phosphate buffer (pH 7).[5] Ciclopirox, on the other hand, has poor water solubility. It is often used as Ciclopirox olamine salt to improve solubility. For experimental use, it can be dissolved in DMSO. Stock solutions should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
Q3: What are the known signaling pathways affected by Ciclopirox?
Ciclopirox has been shown to modulate several critical signaling pathways involved in cancer progression:
-
Notch Signaling: CPX can inhibit the Notch signaling pathway by binding to components of the γ-secretase complex, such as Presenilin 1 and Nicastrin, which are essential for Notch activation.[1][2][3][4][15][21]
-
Wnt/β-catenin Signaling: CPX has been reported to inhibit Wnt signaling.[8][9][22]
-
mTOR Signaling: It can inhibit the phosphorylation of downstream effectors of mTORC1, such as S6K1 and 4E-BP1.[1]
-
Cell Cycle Regulation: CPX can downregulate the expression of cyclins (D1 and E1) and cyclin-dependent kinases (CDK2 and CDK4), leading to cell cycle arrest.[1][9]
Data Presentation
Table 1: Reported IC50 Values for Ciclopirox in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HL-60 | Acute Myeloid Leukemia | Proliferation Assay | 2.5 - 4 | [13] |
| MV4-11 | Acute Myeloid Leukemia | Proliferation Assay | 2.5 - 4 | [13] |
| T24 | Bladder Cancer | Proliferation Assay | ~4 | [8] |
| UM-UC-3 | Bladder Cancer | Proliferation Assay | ~4 | [8] |
| A549 | Lung Adenocarcinoma | MTT Assay | 4.4 | [13] |
| PC9 | Lung Adenocarcinoma | MTT Assay | 27.4 | [13] |
| H1299 | Lung Adenocarcinoma | MTT Assay | 67.9 | [13] |
Experimental Protocols
Cell Proliferation Assay (CCK8/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound or Ciclopirox. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add CCK8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3][13]
Annexin V Apoptosis Assay
-
Cell Treatment: Treat cells with this compound or Ciclopirox at the desired concentrations and for the optimal duration determined from time-course experiments.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[14][15][16][17]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[16][17]
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[22][23][24]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22][23][24]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: this compound activation and primary mechanism of action.
Caption: Ciclopirox-mediated inhibition of key signaling pathways.
References
- 1. Wnt and Notch Pathways Have Interrelated Opposing Roles on Prostate Progenitor Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciclopirox Olamine Induces Proliferation Inhibition and Protective Autophagy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Microphysiological Drug‐Testing Platform for Identifying Responses to Prodrug Treatment in Primary Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. bio-rad.com [bio-rad.com]
- 12. Biological models for studying iron chelating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Ciclopirox Olamine Exerts Tumor-Suppressor Effects via Topoisomerase II Alpha in Lung Adenocarcinoma [frontiersin.org]
- 14. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. scispace.com [scispace.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Wnt–Notch signalling crosstalk in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Role of Notch, Hedgehog, and Wnt Signaling Pathways in the Resistance of Tumors to Anticancer Therapies [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 23. cdn.origene.com [cdn.origene.com]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
Fosciclopirox Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosciclopirox. The information is designed to address specific issues that may be encountered during the optimization of dose-response curves in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a phosphoryloxymethyl (POM) ester-based prodrug of its active metabolite, Ciclopirox (CPX).[1][2][3] Following intravenous administration, this compound is rapidly and completely metabolized by phosphatases in the blood to release CPX.[1][2][4] CPX exhibits anticancer activity through several mechanisms, including the inhibition of the Notch signaling pathway by targeting the γ-secretase complex.[2][3][5] Additionally, CPX has been shown to inhibit mTORC1 signaling, induce apoptosis, and cause cell cycle arrest in cancer cells.[1][4][6]
Q2: What are typical effective concentrations of Ciclopirox (CPX) in vitro?
The half-maximal inhibitory concentration (IC50) of CPX can vary depending on the cancer cell line and the duration of treatment. For example, in acute myeloid leukemia (AML) cell lines such as HL-60 and MV4-11, IC50 values have been reported to be in the range of 2.5-4 µM.[4] In lung adenocarcinoma cell lines, the IC50 values for CPX were found to be 4.4 µM in A549 cells, 27.4 µM in PC9 cells, and 67.9 µM in H1299 cells.[7]
Q3: What doses of this compound have been used in preclinical and clinical studies?
In a preclinical mouse model of bladder cancer, once-daily intraperitoneal administration of this compound at doses of 235 mg/kg and 470 mg/kg for four weeks resulted in a significant decrease in tumor volume.[3][5][8] In a Phase 1 clinical trial in patients with advanced solid tumors, this compound was administered intravenously with doses starting at 30 mg/m² and escalating up to 1200 mg/m². The maximum tolerated dose (MTD) was determined to be 900 mg/m².[9]
Q4: How can I assess the effect of this compound/CPX on cell signaling pathways?
Western blotting is a common method to analyze the modulation of signaling pathways. To assess the inhibition of the Notch pathway, you can measure the levels of Presenilin 1 and Hes-1.[3][5] For the mTORC1 pathway, the phosphorylation status of downstream effectors like p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E binding protein 1 (4E-BP1) can be evaluated.[1][6]
Troubleshooting Guide
Issue 1: High variability in in vitro dose-response data.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform number of cells is seeded in each well. Use a cell counter for accuracy.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media.
-
-
Possible Cause: Instability of Ciclopirox (CPX) in culture medium.
-
Solution: Prepare fresh dilutions of CPX from a stock solution for each experiment. Minimize the time the compound is in the incubator by planning experiments efficiently.
-
Issue 2: No significant dose-response effect observed.
-
Possible Cause: The concentration range of CPX is too low.
-
Solution: Expand the concentration range to higher doses based on reported IC50 values in similar cell lines. A broad range (e.g., 0.1 µM to 100 µM) is recommended for initial experiments.
-
-
Possible Cause: The cell line is resistant to CPX.
-
Solution: Verify the expression of the target pathways (e.g., Notch, mTORC1) in your cell line. Consider using a positive control cell line known to be sensitive to CPX.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Increase the treatment duration. Some cellular effects may only be apparent after 48 or 72 hours of continuous exposure.[10]
-
Issue 3: Poor reproducibility of in vivo study results.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure accurate and consistent dosing for each animal based on their body weight. For intraperitoneal injections, ensure the injection site is consistent.
-
-
Possible Cause: High biological variability among animals.
-
Solution: Increase the number of animals per treatment group to enhance statistical power. Ensure animals are age and sex-matched.
-
-
Possible Cause: Prodrug conversion issues in the animal model.
Data Presentation
Table 1: In Vitro IC50 Values for Ciclopirox (CPX)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Acute Myeloid Leukemia | 2.5 - 4 | [4] |
| MV4-11 | Acute Myeloid Leukemia | 2.5 - 4 | [4] |
| A549 | Lung Adenocarcinoma | 4.4 | [7] |
| PC9 | Lung Adenocarcinoma | 27.4 | [7] |
| H1299 | Lung Adenocarcinoma | 67.9 | [7] |
Table 2: Dosing of this compound in Preclinical and Clinical Studies
| Study Type | Model | Route of Administration | Dose | Outcome | Reference |
| Preclinical | Mouse Model of Bladder Cancer | Intraperitoneal | 235 mg/kg and 470 mg/kg daily for 4 weeks | Decreased tumor volume | [3][5][8] |
| Clinical (Phase 1) | Human Patients with Advanced Solid Tumors | Intravenous | Dose escalation from 30 mg/m² to 1200 mg/m² | MTD determined to be 900 mg/m² | [9] |
Experimental Protocols
Cell Proliferation Assay (EdU Incorporation)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Ciclopirox (CPX) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
EdU Labeling: Add 5-ethynyl-2´-deoxyuridine (EdU) to the cell culture medium and incubate for a period that allows for detection of DNA synthesis (typically 2-4 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with 0.5% Triton™ X-100.
-
EdU Detection: Add the EdU reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide) and incubate in the dark.
-
Nuclear Staining: Stain the cell nuclei with a DNA dye such as DAPI (4´,6-diamidino-2-phenylindole).
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI-stained nuclei).[7]
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with CPX, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween® 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-S6K1, total S6K1, Presenilin 1, Hes-1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: this compound is converted to its active form, Ciclopirox (CPX), which inhibits pro-proliferative signaling pathways and induces apoptosis and cell cycle arrest.
Caption: A typical workflow for determining the in vitro dose-response curve and IC50 of Ciclopirox (CPX).
Caption: A logical flow for troubleshooting experimental issues.
References
- 1. Facebook [cancer.gov]
- 2. Lead Product — Ciclomed [ciclomed.com]
- 3. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Ciclopirox Olamine inhibits mTORC1 signaling by activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ciclopirox Olamine Exerts Tumor-Suppressor Effects via Topoisomerase II Alpha in Lung Adenocarcinoma [frontiersin.org]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fosciclopirox Degradation in Cell Media
For researchers, scientists, and drug development professionals utilizing Fosciclopirox in their experiments, ensuring its stability in cell culture media is paramount for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions to address potential degradation issues.
Troubleshooting Guide
This section addresses specific problems you might encounter with this compound stability in your cell culture experiments.
Q1: I am seeing variable or lower-than-expected efficacy of this compound in my cell-based assays. Could this be due to degradation?
A1: Yes, inconsistent or reduced efficacy is a primary indicator of compound degradation. This compound is a prodrug that is converted to the active metabolite, Ciclopirox (CPX).[1][2][3] Degradation of this compound before it can be converted to CPX by cellular enzymes can lead to lower intracellular concentrations of the active compound and consequently, diminished biological activity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis in Aqueous Media | This compound, as a phosphate ester prodrug, can be susceptible to hydrolysis. The rate of hydrolysis can be influenced by the pH and temperature of the cell culture medium. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and add it to the cell culture medium immediately before treating the cells. Minimize the time the compound spends in the aqueous environment before interacting with the cells. |
| Enzymatic Degradation in Media | Cell culture media, especially when supplemented with serum, contains various enzymes such as phosphatases and esterases that can prematurely cleave the prodrug moiety of this compound.[4][5][6] If possible, consider using serum-free media or heat-inactivated serum to reduce enzymatic activity. However, be aware that this may affect cell health and growth. |
| Photodegradation | Exposure to light, particularly UV light, can cause degradation of photosensitive compounds. While specific photostability data for this compound is not readily available, it is a general good practice to protect drug solutions from light.[7] Prepare and handle this compound solutions under subdued light conditions. Store stock solutions and media containing the compound in amber vials or wrapped in aluminum foil. |
| Interactions with Media Components | Certain components in cell culture media, such as metal ions or reducing agents, can potentially interact with and degrade this compound. For example, cysteine and ferric ammonium citrate have been shown to impact the stability of other compounds in cell culture.[1][8] If you suspect media-specific degradation, you can test the stability of this compound in your specific medium formulation compared to a simpler buffer solution (e.g., PBS) over time. |
Q2: How can I confirm if this compound is degrading in my cell culture medium?
A2: To confirm degradation, you will need to perform a stability study. This involves incubating this compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) and measuring its concentration, along with the appearance of its active form, Ciclopirox (CPX), and any potential degradation products over time.
Analytical Methods for Stability Testing:
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying this compound and its metabolites.
| Analytical Method | Key Considerations |
| HPLC-UV | Several HPLC methods have been developed for the quantification of Ciclopirox.[9][10][11] These methods often require a pre-column derivatization step, such as methylation, to improve the chromatographic properties of Ciclopirox due to its chelating nature.[12][13][14][15] A stability-indicating method should be able to separate the parent drug (this compound) from its active metabolite (Ciclopirox) and other degradation products.[9][16] |
| LC-MS/MS | LC-MS/MS offers higher sensitivity and specificity for quantifying this compound and Ciclopirox without the need for derivatization.[13][14][17] This method is particularly useful for detecting and identifying unknown degradation products by analyzing their mass-to-charge ratio. |
Experimental Protocols
Protocol: Stability Testing of this compound in Cell Culture Media
This protocol outlines a general procedure to assess the stability of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Appropriate solvent for stock solution (e.g., sterile DMSO)
-
Your complete cell culture medium (including serum and other supplements)
-
Phosphate-buffered saline (PBS), sterile
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
-
Analytical standards for this compound and Ciclopirox
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in your chosen solvent (e.g., 10 mM in DMSO).
-
Spike Media: Dilute the this compound stock solution into your pre-warmed cell culture medium to the final working concentration you use in your experiments (e.g., 10 µM). Also, prepare a control sample by spiking this compound into PBS at the same concentration.
-
Incubation: Aliquot the spiked media and PBS into sterile tubes and place them in a 37°C, 5% CO2 incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The "0 hour" sample should be collected immediately after spiking.
-
Sample Preparation: At each time point, immediately process the samples for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove any precipitates. Store the supernatant at -80°C until analysis.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentrations of this compound and Ciclopirox.
-
Data Analysis: Plot the concentration of this compound and Ciclopirox as a function of time. A decrease in this compound concentration over time indicates degradation. The rate of degradation can be calculated from the slope of the line.
Illustrative Data Presentation:
The following table shows hypothetical data from a stability study.
| Time (hours) | This compound Concentration (µM) in Cell Media | Ciclopirox Concentration (µM) in Cell Media | This compound Concentration (µM) in PBS |
| 0 | 10.0 | 0.0 | 10.0 |
| 2 | 8.5 | 1.2 | 9.8 |
| 4 | 7.1 | 2.5 | 9.7 |
| 8 | 5.2 | 4.3 | 9.5 |
| 12 | 3.8 | 5.6 | 9.4 |
| 24 | 1.5 | 7.8 | 9.2 |
| 48 | <0.1 | 8.9 | 9.0 |
Note: This is illustrative data and does not represent actual experimental results.
Frequently Asked Questions (FAQs)
Q3: What is the expected stability of this compound in a standard cell culture medium like DMEM with 10% FBS?
A3: While specific quantitative data for this compound in cell culture media is not widely published, as a phosphate ester prodrug, it is expected to undergo some degree of hydrolysis and enzymatic conversion to Ciclopirox. The rate of this conversion and any further degradation will depend on the specific components of the medium and the handling procedures. It is highly recommended to perform a stability study under your specific experimental conditions.
Q4: Can I pre-mix this compound in my cell culture medium and store it for later use?
A4: It is generally not recommended to store this compound in aqueous cell culture media for extended periods. To ensure consistent results, it is best practice to add this compound to the medium immediately before treating the cells.
Q5: Are there any visible signs of this compound degradation in the cell culture medium?
A5: this compound degradation is a chemical process and is unlikely to produce visible changes in the medium, such as color change or precipitation, unless the degradation products are insoluble. Therefore, analytical methods are necessary to confirm and quantify degradation.
Q6: If this compound degrades, does it affect the Notch signaling pathway differently?
A6: The intended therapeutic effect of this compound is mediated by its active metabolite, Ciclopirox, which inhibits the Notch signaling pathway.[12][18] If this compound degrades into inactive products before it can be converted to Ciclopirox, the inhibitory effect on the Notch pathway will be reduced or absent. The degradation products themselves are not expected to have the same inhibitory activity.
Visualizations
Signaling Pathway
The active metabolite of this compound, Ciclopirox, exerts its anticancer effects by inhibiting the Notch signaling pathway.
Caption: this compound is converted to Ciclopirox, which inhibits Notch signaling.
Experimental Workflow
The following diagram outlines the key steps for conducting a stability study of this compound in cell culture media.
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of Bacteriocin-Like Inhibitory Substance (BLIS) Produced by Pediococcus acidilactici kp10 at Different Extreme Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of ciclopirox by high-performance liquid chromatography after pre-column derivatization. An example of efficient clean-up using silica-bonded cyano phases. | Semantic Scholar [semanticscholar.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Preclinical Pharmacokinetics of this compound, a Novel Treatment of Urothelial Cancers, in Rats and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Fosciclopirox Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Fosciclopirox toxicity in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (CPX-POM) is a prodrug that is rapidly and completely metabolized in the blood to its active form, Ciclopirox (CPX).[1][2] CPX exhibits anticancer activity through several mechanisms, including the inhibition of the Notch signaling pathway, chelation of intracellular iron, and inhibition of mTORC1 signaling.[3] These actions lead to cell cycle arrest and apoptosis in susceptible cancer cells.[4][5][6] this compound was developed to overcome the poor oral bioavailability and gastrointestinal toxicity of Ciclopirox.[1][2]
Q2: What are the known toxicities of this compound in normal cells?
A2: In preclinical studies, the active metabolite of this compound, Ciclopirox, has shown some level of cytotoxicity to normal cells, although often at higher concentrations than those required to affect cancer cells.[7] For example, one study noted that while Ciclopirox demonstrated a marginal difference in the concentration required to produce a cytotoxic effect on cancer and normal cell lines, encapsulating it in niosomes enhanced its cytotoxicity selectively to cancer cells while having no effect on normal cells.[7] In clinical trials, the most common treatment-related adverse events observed with this compound have been nausea, vomiting, and confusion at higher doses.
Q3: Is there evidence of differential sensitivity between cancer cells and normal cells to this compound/Ciclopirox?
A3: Yes, several studies suggest that Ciclopirox exhibits selective cytotoxicity towards cancer cells. For instance, Ciclopirox olamine was shown to inhibit the proliferation of various human tumor cell lines with IC50 values ranging from 1.5 to 4.9 μM, while having less of an effect on nonmalignant lung fibroblast cell lines at concentrations up to 10 μM.[3][5] Another study showed that Ciclopirox suppresses the viability of neuroblastoma cells but not a normal human fibroblast cell line (HS68). Vesicular encapsulation of Ciclopirox has also been shown to enhance its cytotoxic effect on cancer cell lines while not affecting a non-cancer cell line (Vero).[7]
Q4: What are the primary mechanisms behind this compound-induced toxicity in normal cells?
A4: The toxicity of this compound in normal cells is likely linked to the same mechanisms that are responsible for its anticancer effects, which include:
-
Iron Chelation: Ciclopirox binds to intracellular iron, which is essential for the function of many enzymes, including ribonucleotide reductase, an enzyme critical for DNA synthesis.[8] This can disrupt normal cellular processes that are iron-dependent.
-
Inhibition of Notch and mTOR Signaling: The Notch and mTOR signaling pathways are crucial for the growth, proliferation, and survival of normal cells.[9][10][11] Inhibition of these pathways by Ciclopirox can therefore lead to off-target effects in healthy tissues.[9][12]
Troubleshooting Guide
Problem: I am observing high levels of toxicity in my normal cell line control group when treated with this compound.
| Possible Cause | Suggested Solution |
| Concentration of this compound is too high. | Determine the IC50 of this compound/Ciclopirox for your specific normal cell line. Start with a dose-response experiment to identify a concentration that has a minimal effect on normal cells while still being effective against your cancer cell line of interest. Some studies have shown that normal cells can tolerate higher concentrations of Ciclopirox than cancer cells.[3][7] |
| The normal cell line is particularly sensitive to iron chelation. | Consider supplementing the culture medium with a low concentration of iron, such as ferric ammonium citrate.[13] This has been shown to partially rescue viral replication in the presence of Ciclopirox, suggesting it can counteract the effects of iron chelation.[13] Be cautious, as excess iron can be toxic.[14] |
| The normal cell line is sensitive to oxidative stress induced by iron chelation. | Co-treat the cells with an antioxidant such as N-acetylcysteine (NAC). NAC has been shown to mitigate iron-induced oxidative injury and cell death.[2][15][16] A dose-response experiment for NAC should be performed to find the optimal protective concentration without interfering with the experiment. |
| The normal cell line is highly dependent on Notch or mTOR signaling for survival. | There is no straightforward way to completely block this off-target effect without potentially compromising the anticancer mechanism of this compound. Consider using a lower concentration of this compound or a shorter exposure time. For Notch inhibition, toxicity is a known issue, and intermittent dosing is often required in vivo.[12] |
Problem: I am seeing significant cell death in my experiments, and I am unsure if it is apoptosis or necrosis.
| Possible Cause | Suggested Solution |
| This compound can induce both apoptosis and other forms of cell death. | Perform an Annexin V and Propidium Iodide (PI) apoptosis assay using flow cytometry.[4][17][18][19][20] This will allow you to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). Ciclopirox has been shown to induce apoptosis in various cancer cell lines.[6] |
Problem: I suspect that this compound is inducing oxidative stress in my normal cells.
| Possible Cause | Suggested Solution |
| Iron chelation by Ciclopirox can lead to the generation of reactive oxygen species (ROS). | Measure intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[1][21][22][23][24] An increase in fluorescence intensity upon treatment with this compound would indicate an increase in ROS production. |
Data Presentation
Table 1: Summary of Ciclopirox (CPX) IC50 Values in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |
| Rh30 | Rhabdomyosarcoma | 1.5 - 4.9 | 6 days | [5] |
| RD | Rhabdomyosarcoma | 1.5 - 4.9 | 6 days | [5] |
| MDA-MB-231 | Breast Cancer | 1.5 - 4.9 | 6 days | [5] |
| MCF7 | Breast Cancer | 1.5 - 4.9 | 6 days | [5] |
| A549 | Lung Cancer | 1.5 - 4.9 | 6 days | [5] |
| HT29 | Colon Cancer | 1.5 - 4.9 | 6 days | [5] |
| sk-Hep1 | Hepatocellular Carcinoma | < 10 | 24 hours | [25] |
| Huh7 | Hepatocellular Carcinoma | < 10 | 24 hours | [25] |
| Hep3B | Hepatocellular Carcinoma | < 10 | 24 hours | [25] |
| Lm9 | Hepatocellular Carcinoma | < 10 | 24 hours | [25] |
| RBE | Intrahepatic Cholangiocarcinoma | > 10 | 24 hours | [25] |
| HuccT1 | Intrahepatic Cholangiocarcinoma | > 10 | 24 hours | [25] |
| Vero | Kidney Epithelial (Normal) | No significant effect with niosomal CPX | Not specified | [7] |
| Human Primary Fibroblasts | Normal | CC50 > 500 | Not specified | [13] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures to assess cell viability.[3][26][27][28][29]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8mM HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of this compound or Ciclopirox and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-5 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the cells.
-
Add 100 µL of solubilization solution to each well and mix by pipetting up and down to dissolve the formazan crystals.
-
Incubate at 37°C for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This protocol is a standard procedure for quantifying apoptosis by flow cytometry.[4][17][18][19][20]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as required for your experiment.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI working solution (100 µg/mL).
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
After incubation, add 400 µL of 1X Annexin-binding buffer and mix gently.
-
Analyze the cells by flow cytometry as soon as possible.
Intracellular ROS Detection Assay
This protocol uses DCFH-DA to measure intracellular reactive oxygen species.[1][21][22][23][24]
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell culture medium
-
PBS
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Seed cells in a suitable plate or dish and treat with this compound.
-
Prepare a DCFH-DA working solution (typically 10-25 µM in serum-free medium).
-
Remove the culture medium and wash the cells twice with PBS.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS or medium back to the cells.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm), or visualize the cells with a fluorescence microscope.
Mandatory Visualizations
Caption: Signaling pathways affected by this compound's active metabolite, Ciclopirox.
Caption: A workflow for troubleshooting this compound toxicity in normal cells.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. dovepress.com [dovepress.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antitumor activity of the fungicide ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chelation of intracellular iron with the antifungal agent ciclopirox olamine induces cell death in leukemia and myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Notch Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ciclopirox suppresses poxvirus replication by targeting iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ciclopirox Olamine Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. scispace.com [scispace.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]
- 23. doc.abcam.com [doc.abcam.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. mdpi.com [mdpi.com]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. goldbio.com [goldbio.com]
Validation & Comparative
A Comparative Analysis of Fosciclopirox and Other γ-Secretase Inhibitors for Researchers
For Immediate Release
A deep dive into the mechanisms and preclinical data of Fosciclopirox, a novel γ-secretase inhibitor, and its comparison with established inhibitors like Semagacestat, Avagacestat, and Crenigacestat. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, particularly in oncology.
The landscape of γ-secretase inhibition is evolving, with new compounds like this compound emerging as potential cancer therapeutics. This guide provides a detailed comparison of this compound with other notable γ-secretase inhibitors, focusing on their mechanisms of action, preclinical efficacy, and the experimental data supporting their development.
Mechanism of Action: A Shared Target with Divergent Applications
γ-secretase is a multi-protein complex essential for the cleavage of numerous transmembrane proteins, most notably the amyloid precursor protein (APP) and Notch receptors. While the inhibition of APP processing to reduce amyloid-beta (Aβ) peptides has been a primary focus in Alzheimer's disease research, the concurrent inhibition of Notch signaling has opened therapeutic avenues in oncology.
This compound , a prodrug of Ciclopirox, distinguishes itself by its primary development for cancer treatment, specifically targeting the Notch signaling pathway.[1] Its active metabolite, Ciclopirox, binds to the γ-secretase complex proteins Presenilin 1 and Nicastrin, which are crucial for Notch activation.[2][3][4][5] This inhibition of Notch signaling has shown promise in preclinical models of urothelial cancer and acute myeloid leukemia.[2][4]
In contrast, Semagacestat , Avagacestat , and Crenigacestat were initially developed with Alzheimer's disease in mind, aiming to curtail the production of Aβ peptides.[6][7] However, their potent inhibition of Notch signaling led to significant side effects in clinical trials for Alzheimer's but also prompted their investigation as anti-cancer agents.[6][8]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of these compounds. It is important to note that direct IC50 values for this compound on γ-secretase are not publicly available; its activity is inferred from the actions of its active metabolite, Ciclopirox.
| Inhibitor | Target | IC50 | Cell Line / Assay Conditions |
| This compound (active metabolite: Ciclopirox) | γ-secretase complex (Presenilin 1 and Nicastrin) | Data not available | Binds to complex, inhibits Notch signaling |
| Semagacestat | Aβ42 | 10.9 nM | H4 human glioma cells |
| Aβ40 | 12.1 nM | H4 human glioma cells | |
| Aβ38 | 12.0 nM | H4 human glioma cells | |
| Notch Signaling | 14.1 nM | H4 human glioma cells | |
| Avagacestat | Aβ42 | 0.27 nM | |
| Aβ40 | 0.30 nM | ||
| Notch IntraCellular Domain (NICD) | 0.84 nM | ||
| Crenigacestat | Notch Signaling | ~1 nM | Most tumor cell lines tested |
Experimental Data and Methodologies
The preclinical evaluation of these inhibitors has involved a variety of in vitro and in vivo assays to determine their efficacy and mechanism of action.
This compound in Urothelial Cancer Models
In vitro studies with the active metabolite of this compound, Ciclopirox, on high-grade urothelial cancer cell lines (T24, HT-1376, and UM-UC-3) have demonstrated:
In vivo studies using a validated N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) mouse model of bladder cancer showed that intraperitoneal administration of this compound led to:
Detailed Experimental Protocols
γ-Secretase Activity Assay
This assay is fundamental for quantifying the direct inhibitory effect of a compound on the γ-secretase enzyme complex.
Principle: A fluorogenic substrate peptide derived from APP is incubated with a source of γ-secretase (e.g., cell lysates or purified enzyme). Cleavage of the substrate separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence that is proportional to enzyme activity.
Protocol Outline:
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., U2OS cells stably expressing a fluorescent APP-C99 construct) to confluency.[9]
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable extraction buffer containing a mild detergent.
-
Centrifuge the lysate to pellet debris and collect the supernatant containing the membrane fraction with γ-secretase.
-
Determine the protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
In a 96-well black microplate, add the cell lysate.
-
Add the test compounds (e.g., this compound, Semagacestat) at various concentrations.
-
Include positive (no inhibitor) and negative (no lysate or no substrate) controls.
-
Initiate the reaction by adding the fluorogenic γ-secretase substrate.
-
Incubate the plate at 37°C for 1-2 hours in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 510 nm emission).[10]
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Clonogenicity Assay
This in vitro assay assesses the ability of a single cell to proliferate and form a colony, thereby measuring the effectiveness of a cytotoxic agent.
Principle: Cells are seeded at a low density and treated with the test compound. After a period of incubation, the number of surviving colonies is counted to determine the fraction of cells that retained their reproductive integrity.
Protocol Outline:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Seed a specific number of cells into 6-well plates or petri dishes. The number of cells seeded should be adjusted based on the expected toxicity of the treatment.
-
Allow cells to attach for several hours.
-
-
Treatment:
-
Treat the cells with various concentrations of the γ-secretase inhibitor.
-
Include an untreated control group.
-
-
Incubation:
-
Fixation and Staining:
-
Remove the culture medium and wash the colonies with PBS.
-
Fix the colonies with a solution such as 6% glutaraldehyde or methanol.
-
Stain the colonies with 0.5% crystal violet for visualization.[12]
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Plot the surviving fraction against the drug concentration to generate a cell survival curve.
-
Spheroid Formation Assay
This assay models the three-dimensional growth of tumors and is used to evaluate the effect of anti-cancer drugs on more physiologically relevant tumor microenvironments.
Principle: Cancer cells are cultured in conditions that promote self-aggregation and growth into 3D spheroids. The formation, size, and viability of these spheroids are assessed after treatment with the test compound.
Protocol Outline:
-
Spheroid Generation:
-
Treatment:
-
Once spheroids have formed, add the γ-secretase inhibitors at different concentrations.
-
-
Analysis:
-
Monitor spheroid growth and morphology over time using microscopy.
-
Assess cell viability within the spheroids using assays such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP content.
-
The response to treatment can be quantified by measuring changes in spheroid diameter or viability.
-
Visualizing the Pathways and Processes
To better understand the context of γ-secretase inhibition, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Conclusion
This compound represents a promising evolution in the application of γ-secretase inhibitors, with a clear focus on oncology from its initial development. While it shares a common mechanism with older inhibitors like Semagacestat and Avagacestat, its development as a cancer therapeutic highlights the growing understanding of the critical role of the Notch signaling pathway in malignancy. The preclinical data for this compound in urothelial cancer models is encouraging, though further quantitative data on its direct inhibitory effects on the γ-secretase complex will be crucial for a more direct comparison with other inhibitors. For researchers in the field, the distinct developmental pathways and target indications of these compounds underscore the therapeutic versatility of targeting the γ-secretase complex.
References
- 1. corning.com [corning.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. innoprot.com [innoprot.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Clonogenic Assay [en.bio-protocol.org]
- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Fosciclopirox in Bladder Cancer: A Comparative Analysis Against Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Fosciclopirox, a novel anti-cancer agent, is emerging as a potential therapeutic option for bladder cancer. This guide provides a comparative overview of its efficacy against standard chemotherapy regimens, supported by available preclinical and clinical data. The information is intended to offer an objective resource for researchers, scientists, and professionals in drug development.
Overview of this compound
This compound is a first-in-class prodrug of ciclopirox, an antifungal agent that has demonstrated anti-cancer properties. This compound is being developed for the treatment of both non-muscle invasive bladder cancer (NMIBC) and muscle-invasive bladder cancer (MIBC).[1] Its mechanism of action involves the inhibition of the Notch and Wnt signaling pathways by targeting the γ-secretase complex.[2][3]
Preclinical Efficacy
In preclinical studies using a validated N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) mouse model of bladder cancer, this compound has shown significant anti-tumor activity.[4][5]
Table 1: Preclinical Efficacy of this compound in a Mouse Model of Bladder Cancer
| Parameter | This compound Treatment (235 mg/kg and 470 mg/kg) | Control |
| Tumor Volume | Significant decrease in bladder weight (surrogate for tumor volume) | - |
| Tumor Stage | Migration to lower-stage tumors | - |
Clinical Efficacy of this compound
Early phase clinical trials are evaluating the safety and efficacy of this compound in patients with bladder cancer. While direct comparative data against standard chemotherapy is not yet available, preliminary results show promising clinical activity.
Table 2: Preliminary Clinical Efficacy of Neoadjuvant this compound in Muscle-Invasive Bladder Cancer (MIBC)
| Endpoint | This compound |
| Pathologic Downstaging ( | Observed in 3 out of 5 chemotherapy-eligible MIBC patients |
| Complete Response (ypT0) | Achieved in 2 out of 5 chemotherapy-eligible MIBC patients |
Data from a Phase 1b/2 clinical trial (NCT04608045) as of an early report.[3]
Standard Chemotherapy for Bladder Cancer
Standard first-line chemotherapy for muscle-invasive bladder cancer typically involves cisplatin-based combination regimens, most commonly Gemcitabine and Cisplatin (GC) or dose-dense Methotrexate, Vinblastine, Doxorubicin, and Cisplatin (ddMVAC).[6][7]
Table 3: Clinical Efficacy of Standard Neoadjuvant Chemotherapy in Muscle-Invasive Bladder Cancer
| Endpoint | Gemcitabine + Cisplatin (GC) | dose-dense MVAC (ddMVAC) |
| Pathologic Complete Response (pCR) | 24.5% | 41.3% |
| Pathologic Downstaging | 41.3% | 52.2% |
| 5-Year Overall Survival (Neoadjuvant) | 57% | 66% |
Data compiled from various clinical trials. It is important to note that these results are not from head-to-head comparisons with this compound and are from different study populations.[6][8][9]
Experimental Protocols
This compound Preclinical Study (BBN Mouse Model)
-
Animal Model: N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN)-induced mouse model of bladder cancer.[4][5]
-
Treatment: Once-daily intraperitoneal administration of this compound (CPX-POM) at doses of 235 mg/kg and 470 mg/kg for four weeks.[4][5]
-
Efficacy Assessment: Bladder weight was used as a surrogate for tumor volume. Tumor staging was performed to assess disease progression.[4][5]
This compound Clinical Trial (NCT04608045)
-
Study Design: A Phase 1b/2, open-label, window-of-opportunity study.
-
Participants: Patients with newly diagnosed or recurrent, resectable muscle-invasive bladder cancer.
-
Intervention: Neoadjuvant this compound administered intravenously.
-
Endpoints: Primary endpoints include safety and tolerability. Secondary endpoints include pathologic complete response rate and downstaging.
Standard Chemotherapy Clinical Trials (Representative Protocols)
-
Gemcitabine and Cisplatin (GC): Typically administered in 3 or 4-week cycles. Gemcitabine is given on days 1, 8, and 15, and cisplatin on day 1 or 2 of each cycle.
-
dose-dense MVAC (ddMVAC): Methotrexate, vinblastine, doxorubicin, and cisplatin are administered every 2 weeks with growth factor support.
Signaling Pathway and Experimental Workflow
Caption: this compound Mechanism of Action in Bladder Cancer.
Caption: Preclinical Experimental Workflow for this compound.
Conclusion
This compound has demonstrated promising anti-cancer activity in both preclinical models and early clinical trials for bladder cancer. Its unique mechanism of action targeting the Notch and Wnt signaling pathways presents a novel therapeutic strategy. While current data is encouraging, it is important to note the absence of direct, head-to-head comparative trials against standard chemotherapy regimens. The presented data for standard treatments are from separate, larger clinical trials and serve as a benchmark for efficacy in this patient population. Future randomized controlled trials will be crucial to definitively establish the comparative efficacy and safety of this compound in the treatment landscape of bladder cancer.
References
- 1. Lead Product — Ciclomed [ciclomed.com]
- 2. targetedonc.com [targetedonc.com]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. targetedonc.com [targetedonc.com]
- 7. targetedonc.com [targetedonc.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Muscle-Invasive Bladder Cancer 5-Year Survival With dd-MVAC - The ASCO Post [ascopost.com]
Validating Fosciclopirox's Antifungal Mechanism of Action Through Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fosciclopirox, a prodrug of the broad-spectrum antifungal agent Ciclopirox, presents a compelling case for further investigation into its precise mechanism of action. While its primary antifungal activity is attributed to iron chelation, definitive validation through genetic manipulation remains a key area for exploration. This guide provides a framework for validating this compound's mechanism using genetic knockouts, compares its activity with alternative antifungal agents, and presents detailed experimental protocols and data to support further research.
Unraveling the Mechanism: The Role of Iron Chelation
This compound is rapidly and completely metabolized to its active form, Ciclopirox. The prevailing hypothesis for Ciclopirox's antifungal efficacy is its ability to chelate polyvalent metal cations, particularly iron (Fe³⁺). This action disrupts essential cellular processes in fungi by inhibiting metal-dependent enzymes crucial for metabolism and respiration.[1][2] Studies on Candida albicans have shown that treatment with Ciclopirox olamine leads to significant changes in the expression of genes involved in iron metabolism, further supporting the iron chelation theory.[2][3]
While this compound is also being investigated for its anti-cancer properties, which are thought to involve the inhibition of the Notch signaling pathway, there is currently no evidence to suggest that this pathway is a primary target for its antifungal activity.
Proposed Validation of Mechanism via Genetic Knockouts
To definitively validate the iron chelation mechanism of this compound's antifungal activity, a series of genetic knockout experiments in a model fungal organism, such as Saccharomyces cerevisiae or a clinically relevant species like Candida albicans, are proposed. The development of CRISPR-Cas9 technology for fungal gene editing makes such investigations highly feasible.[4][5]
The proposed experimental workflow would involve:
-
Selection of Target Genes: Based on gene expression studies of Ciclopirox-treated fungi, key genes involved in iron uptake and metabolism would be selected for knockout. Candidate genes in C. albicans include those encoding iron permeases (FTR1, FTR2), a siderophore transporter (SIT1), and an iron reductase (CFL1).[3]
-
Generation of Knockout Strains: Using CRISPR-Cas9 or other established gene deletion techniques, knockout strains for each target gene would be created.
-
Phenotypic Analysis: The knockout strains would be compared to the wild-type strain for their susceptibility to this compound and its active metabolite, Ciclopirox. A significant increase in resistance in the knockout strains would provide strong evidence for the involvement of the targeted gene in the drug's mechanism of action.
dot
Caption: Proposed workflow for validating this compound's mechanism of action.
Comparative Performance with Antifungal Alternatives
This compound (as Ciclopirox) demonstrates a broad spectrum of activity against various fungal pathogens. A comparison with other commonly used antifungal agents highlights its unique properties.
| Antifungal Agent | Class | Primary Mechanism of Action | Spectrum of Activity | Reported Resistance |
| This compound (Ciclopirox) | Hydroxypyridone | Iron Chelation | Very Broad (Dermatophytes, Yeasts, Molds) | Rare to none reported[6] |
| Fluconazole | Azole | Inhibition of ergosterol synthesis | Primarily yeasts (e.g., Candida) | Increasing, especially in non-albicans Candida species |
| Itraconazole | Azole | Inhibition of ergosterol synthesis | Broad (Yeasts, Molds, Dermatophytes) | Reported in various fungal species |
| Terbinafine | Allylamine | Inhibition of ergosterol synthesis | Primarily dermatophytes | Emerging in some dermatophyte species |
| Amorolfine | Morpholine | Inhibition of ergosterol synthesis | Broad (Dermatophytes, Molds, Yeasts) | Rare |
Quantitative Data Summary
The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of Ciclopirox against a range of fungal and bacterial isolates, demonstrating its broad-spectrum efficacy.
| Organism Type | Organism | Ciclopirox MIC Range (µg/mL) | Reference |
| Dermatophytes | Trichophyton rubrum | 0.03 - 0.25 | [7] |
| Trichophyton mentagrophytes | 0.03 - 0.25 | [7] | |
| Microsporum canis | 0.03 - 0.25 | [7] | |
| Yeasts | Candida albicans | 0.001 - 0.25 | [7] |
| Malassezia furfur | 0.001 - 0.25 | [7] | |
| Bacteria (Gram-positive) | Staphylococcus aureus | 0.06 - 2 | [7] |
| Bacteria (Gram-negative) | Escherichia coli | 0.06 - 2 | [7] |
Detailed Experimental Protocols
Fungal Gene Knockout using CRISPR-Cas9 (Adapted for C. albicans)
This protocol provides a general framework for generating gene knockouts in C. albicans to validate the role of specific genes in this compound's mechanism of action.
Materials:
-
C. albicans wild-type strain
-
pV1093 plasmid (for Cas9 and gRNA expression)
-
Repair template DNA (synthetic oligonucleotide with desired deletion)
-
YPD medium
-
Nourseothricin (selection marker)
-
PCR reagents for verification
Procedure:
-
gRNA Design: Design a specific guide RNA (gRNA) targeting the gene of interest (e.g., FTR1).
-
Plasmid Construction: Clone the gRNA sequence into the pV1093 plasmid.
-
Transformation: Transform the constructed plasmid and the repair template DNA into wild-type C. albicans cells using the lithium acetate method.
-
Selection: Plate the transformed cells on YPD agar containing nourseothricin to select for successful transformants.
-
Verification: Isolate genomic DNA from the selected colonies and perform PCR and Sanger sequencing to confirm the gene deletion.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound against wild-type and knockout fungal strains.
Materials:
-
Wild-type and knockout fungal strains
-
This compound (or Ciclopirox) stock solution
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Grow the fungal strains in appropriate liquid medium and adjust the cell density to a standardized concentration (e.g., 0.5-2.5 x 10³ cells/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate.
-
Inoculation: Add the prepared fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, as determined by visual inspection or spectrophotometric reading.
Signaling Pathway and Logical Relationships
dot
Caption: Proposed antifungal mechanism of this compound via iron chelation.
Conclusion
The validation of this compound's iron chelation-based mechanism of action through genetic knockouts is a critical next step in fully understanding its antifungal properties. The proposed experimental framework, leveraging CRISPR-Cas9 technology, offers a clear path to achieving this validation. Comparative data indicates that this compound's active metabolite, Ciclopirox, is a potent, broad-spectrum antifungal with a low propensity for resistance, making it a valuable agent in the current landscape of rising antifungal resistance. Further research employing the outlined genetic and microbiological techniques will be instrumental in solidifying our understanding of this important antifungal compound.
References
- 1. Synthetic Derivatives of Ciclopirox are Effective Inhibitors of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciclopirox Olamine Treatment Affects the Expression Pattern of Candida albicans Genes Encoding Virulence Factors, Iron Metabolism Proteins, and Drug Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciclopirox olamine treatment affects the expression pattern of Candida albicans genes encoding virulence factors, iron metabolism proteins, and drug resistance factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR-Based Genetic Manipulation of Candida Species: Historical Perspectives and Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR-Cas genome editing of Candida albicans holds promise for overcoming deadly fungal infections | Whitehead Institute [wi.mit.edu]
- 6. Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of in vitro activity of ciclopirox olamine, butenafine HCl and econazole nitrate against dermatophytes, yeasts and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fosciclopirox and its Functional Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fosciclopirox, a novel anticancer agent, and its functional analogs. The focus is on their performance in preclinical and clinical settings, supported by experimental data and detailed methodologies.
This compound (CPX-POM) is a prodrug of Ciclopirox (CPX), an established antifungal agent that has been repurposed for its anticancer properties.[1] this compound was developed to overcome the poor aqueous solubility and oral bioavailability of Ciclopirox, allowing for systemic administration and targeted delivery to the urinary tract, making it a promising candidate for bladder cancer therapy.[1] The primary anticancer mechanism of its active metabolite, Ciclopirox, involves the inhibition of the Notch signaling pathway through the targeting of the γ-secretase complex.[2] Additionally, Ciclopirox is known to chelate iron, which is crucial for the activity of various enzymes involved in cell proliferation.
Given the limited availability of direct structural analogs of this compound with comparative anticancer data, this guide will focus on a comparative analysis with its active metabolite, Ciclopirox, and other non-structurally related γ-secretase inhibitors that serve as functional analogs. This comparison will provide valuable insights into the therapeutic potential of targeting the γ-secretase pathway in oncology.
Data Presentation: Comparative Performance of this compound and Functional Analogs
The following tables summarize the available quantitative data on the in vitro and in vivo activities of Ciclopirox and other selected γ-secretase inhibitors.
Table 1: In Vitro Anticancer Activity of Ciclopirox (Active Metabolite of this compound)
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Rh30 | Rhabdomyosarcoma | 1.5 - 4.9 | [3] |
| RD | Rhabdomyosarcoma | 1.5 - 4.9 | [3] |
| MDA-MB-231 | Breast Cancer | 1.5 - 4.9 | [3] |
| MCF7 | Breast Cancer | 1.5 - 4.9 | [4] |
| A549 | Lung Cancer | 1.5 - 4.9 | [3] |
| HT29 | Colon Cancer | 1.5 - 4.9 | [3] |
| sk-Hep1 | Hepatocellular Carcinoma | Low IC50 | [5] |
| Huh7 | Hepatocellular Carcinoma | Low IC50 | [5] |
| T24 | Bladder Cancer | Not specified | [6] |
| HT-1376 | Bladder Cancer | Not specified | [6] |
| UM-UC-3 | Bladder Cancer | Not specified | [6] |
Table 2: In Vivo Anticancer Activity of this compound
| Animal Model | Cancer Type | Dosing | Key Findings | Reference |
| N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) induced mouse model | Bladder Cancer | 25 - 200 mg/kg, IP, once daily for 4 weeks | Significant decrease in bladder weight, migration to lower stage tumors, reduction in proliferation index. | [6] |
| N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) induced mouse model | High-Grade Urothelial Cancer | 235 mg/kg and 470 mg/kg, IP, once daily for 4 weeks | Significantly decreased bladder weight (surrogate for tumor volume), migration to lower stage tumors. | [7][2] |
Table 3: Preclinical and Clinical Overview of Selected γ-Secretase Inhibitors (Functional Analogs)
| Compound | Cancer Type (Preclinical/Clinical) | Key Preclinical Findings | Key Clinical Findings | Reference |
| Nirogacestat | Desmoid Tumors, Ovarian Granulosa Cell Tumors, Multiple Myeloma | Enhances activity of BCMA-directed therapies in multiple myeloma models.[8] | Phase 3 DeFi trial showed significant improvement in progression-free survival in desmoid tumors. Manageable safety profile.[9][10][11] | [8][9][10][11] |
| Crenigacestat | Non-Hodgkin Lymphoma, B-cell Chronic Lymphocytic Leukemia, Solid Tumors | Potent activity in the nanomolar range in several cell lines from solid and hematological malignancies.[12] | Phase 1 trial showed low clinical efficacy in relapsed/refractory T-ALL and T-LBL. Combination with prednisone induced disease stabilization in some patients with advanced solid tumors.[12] | [12][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[14][15][16][17]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Ciclopirox) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[14]
In Vivo Orthotopic Bladder Cancer Model
This protocol describes the establishment of an orthotopic bladder cancer model in mice, which is crucial for evaluating the in vivo efficacy of therapeutic agents like this compound.[18][19]
Materials:
-
Female C57BL/6J mice
-
Murine bladder cancer cell line (e.g., MB49)
-
Anesthetics
-
Catheter
-
Poly-L-lysine (PLL) solution
-
Cell culture medium
Procedure:
-
Animal Preparation: Anesthetize the mice and place them in a supine position.
-
Bladder Catheterization: Gently insert a catheter into the bladder via the urethra.
-
Bladder Pre-treatment: Instill 50 µL of PLL solution into the bladder to enhance tumor cell adhesion. After a brief incubation, empty the bladder.[18]
-
Tumor Cell Instillation: Instill a suspension of bladder cancer cells (e.g., 1 x 10^5 cells in 50 µL of medium) into the bladder through the catheter.[18]
-
Tumor Growth and Monitoring: Allow the tumors to grow for a specified period. Tumor growth can be monitored using non-invasive imaging techniques such as ultrasound or by measuring biomarkers if the cell line is engineered to express them.[20]
-
Drug Administration: Administer the test compound (e.g., this compound) and vehicle control to the mice according to the desired dosing schedule and route of administration (e.g., intraperitoneal injection).
-
Efficacy Evaluation: At the end of the study, sacrifice the mice and excise the bladders. Tumor size and weight are measured to assess the efficacy of the treatment. Histopathological analysis can also be performed.[7][2]
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound and its functional analogs.
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for anticancer drugs.
References
- 1. Lead Product — Ciclomed [ciclomed.com]
- 2. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciclopirox inhibits cancer cell proliferation by suppression of Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. experts.umn.edu [experts.umn.edu]
- 8. springworkstx.com [springworkstx.com]
- 9. Newsroom | SpringWorks Therapeutics [news.springworkstx.com]
- 10. SpringWorks Therapeutics Announces Presentation of [globenewswire.com]
- 11. Springworks preps nirogacestat for NDA on phase III desmoid tumor data | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. crenigacestat - My Cancer Genome [mycancergenome.org]
- 14. goldbio.com [goldbio.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. chondrex.com [chondrex.com]
- 18. A Murine Orthotopic Bladder Tumor Model and Tumor Detection System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Orthotopic Mouse Models of Urinary Bladder Cancer | In Vivo [iv.iiarjournals.org]
- 20. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Fosciclopirox and Standard Therapies in Urothelial and Hematologic Malignancies
For Immediate Release
This guide provides a comprehensive comparison of the novel anticancer agent Fosciclopirox with established therapies for non-muscle invasive bladder cancer (NMIBC), muscle-invasive bladder cancer (MIBC), and relapsed/refractory acute myeloid leukemia (AML). This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound based on available preclinical and clinical data.
This compound (CPX-POM) is a prodrug of Ciclopirox (CPX), an antifungal agent that has shown significant anticancer activity.[1] this compound is designed to overcome the poor bioavailability of Ciclopirox, allowing for systemic administration and targeted delivery to the urinary tract.[1][2] This guide will delve into the mechanism of action, experimental data, and clinical outcomes of this compound in comparison to standard-of-care treatments for the aforementioned malignancies.
Mechanism of Action: A Multi-pronged Attack on Cancer Signaling
This compound, through its active metabolite Ciclopirox, exhibits a multi-faceted mechanism of action that disrupts key cancer signaling pathways.
-
Inhibition of Notch Signaling: Ciclopirox directly targets the γ-secretase complex, binding to Presenilin 1 and Nicastrin. This inhibition prevents the activation of Notch signaling, a critical pathway for cancer cell proliferation, survival, and stemness.[1]
-
Modulation of Wnt and Hedgehog Pathways: Preclinical studies have demonstrated that Ciclopirox can also significantly reduce the expression of genes involved in the Wnt and Hedgehog signaling pathways, further contributing to its anti-tumor effects.[3]
-
Induction of Cell Cycle Arrest and Apoptosis: Ciclopirox has been shown to induce cell cycle arrest at the S and G0/G1 phases and promote apoptosis in cancer cells.[1][4]
-
mTORC1 Signaling Inhibition: Ciclopirox activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling, a central regulator of cell growth and proliferation.
The following diagram illustrates the primary mechanism of action of this compound's active metabolite, Ciclopirox, on the Notch signaling pathway.
Caption: this compound's active metabolite, Ciclopirox, inhibits the γ-secretase complex, blocking Notch signaling.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the available quantitative data for this compound and standard-of-care treatments in bladder cancer and AML.
Non-Muscle Invasive Bladder Cancer (NMIBC)
| Treatment | Mechanism of Action | Efficacy Data | Reference |
| This compound (Ciclopirox) | γ-secretase inhibitor (Notch pathway), Wnt/Hedgehog pathway inhibitor | Preclinical: IC50 of 2-4 µM in bladder cancer cell lines.[3] | [3] |
| Mitomycin C (Intravesical) | Alkylating agent, inhibits DNA synthesis | 1-year recurrence-free survival: 97% (neoadjuvant) vs 89% (control).[5] 12-month recurrence-free survival: 84% (neoadjuvant) vs 91% (standard).[6] Pooled recurrence-free survival: 67.2%.[7] | [5][6][7] |
| Gemcitabine (Intravesical) | DNA synthesis inhibitor | 4-year recurrence-free survival: 35% vs 47% (saline).[8] 3-month complete response: 84.8%.[9] 12-month recurrence-free survival: 76.5%.[9] Pooled recurrence-free survival: 69.5%.[7] | [7][8][9] |
| BCG (Intravesical Immunotherapy) | Broad immune stimulation | Recurrence prevention in 60-70% of patients.[10] 5-year recurrence-free survival: 69% (after 2 induction courses).[11] Complete response in BCG-unresponsive CIS: 44% at 3 months, 25% at 12 months.[12] In combination with ANKTIVA®: 71% complete response rate in BCG-unresponsive NMIBC CIS.[13] | [10][11][12][13] |
Muscle-Invasive Bladder Cancer (MIBC)
| Treatment | Mechanism of Action | Efficacy Data | Reference |
| This compound | γ-secretase inhibitor (Notch pathway), Wnt/Hedgehog pathway inhibitor | Preclinical (BBN mouse model): Significant decrease in bladder weight, migration to lower stage tumors with 235 mg/kg and 470 mg/kg doses.[1] Phase 1 (solid tumors): MTD of 900 mg/m².[14] | [1][14] |
| Gemcitabine + Cisplatin (Neoadjuvant) | DNA synthesis inhibitors | Pathologic response ( | [15][16][17][18] |
Relapsed/Refractory Acute Myeloid Leukemia (AML)
| Treatment | Mechanism of Action | Efficacy Data | Reference |
| This compound (Ciclopirox) | γ-secretase inhibitor (Notch pathway) | Preclinical: IC50 of 2.5-4 µM in AML cell lines.[4] Phase 1b/2a (in progress): 900 mg/m² once daily for 5 days.[4] | [4] |
| Gilteritinib (for FLT3-mutated AML) | FLT3 tyrosine kinase inhibitor | Overall response rate (ORR): 54.3% in patients relapsed after allo-SCT.[19] Median Overall Survival (OS): 9.3 months vs 5.6 months for salvage chemotherapy.[20] Complete Remission (CR) + CR with incomplete recovery (CRi): 30%.[21] | [19][20][21] |
| Salvage Chemotherapy (e.g., MEC) | Various cytotoxic mechanisms | Remission rate (CR/CRi) with Uproleselan + MEC: 41%.[22] Median OS: 8.8 months.[22] | [22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols from the published this compound studies.
Preclinical Bladder Cancer Studies
-
Cell Lines and Culture: High-grade human bladder cancer cell lines (e.g., T24, 253JBV) were utilized.[3]
-
Cell Proliferation, Colony Formation, and Bladdosphere Formation Assays: Standard assays were conducted to evaluate the in vitro anticancer activity of Ciclopirox, with IC50 values determined.[3]
-
Cell Cycle Analysis: Flow cytometry was used to assess the effect of Ciclopirox on cell cycle distribution.[1]
-
In Vivo BBN Mouse Model: The N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) induced bladder cancer model in mice was used to evaluate the in vivo efficacy of this compound (CPX-POM). This compound was administered via intraperitoneal injection.[1]
Clinical Trial Protocols
-
This compound in MIBC (NCT04608045): This is a Phase 1 expansion cohort study in cisplatin-ineligible MIBC patients scheduled for cystectomy.[1]
-
This compound in NMIBC (NCT04525131): A Phase 2 trial in newly diagnosed and recurrent urothelial cancer patients scheduled for transurethral resection of bladder tumors (TURBT).[1]
-
This compound in AML (NCT04956042): An open-label, Phase 1B/2A study to characterize the efficacy, safety, pharmacokinetics, and pharmacodynamics of this compound administered alone and in combination with cytarabine in patients with relapsed/refractory AML.[23]
The following workflow diagram illustrates a typical preclinical evaluation process for an anticancer agent like this compound.
Caption: A generalized workflow for the preclinical to clinical development of a new anticancer drug.
Conclusion
This compound represents a promising new therapeutic agent with a unique mechanism of action that targets fundamental cancer signaling pathways. The preclinical data in bladder cancer are encouraging, and ongoing clinical trials will provide a clearer picture of its efficacy and safety in various cancer types. This guide provides a snapshot of the current data, allowing for an informed comparison with existing therapies. As more data from the ongoing this compound clinical trials become available, a more direct and comprehensive comparison with standard-of-care treatments will be possible.
The logical relationship between this compound as a prodrug and its active metabolite is depicted in the following diagram.
References
- 1. This compound suppresses growth of high-grade urothelial cancer by targeting the γ-secretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lead Product — Ciclomed [ciclomed.com]
- 3. Preclinical development of ciclopirox prodrug for the treatment of non-muscle invasive and muscle invasive bladder cancer. - ASCO [asco.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Clinical Efficacy of Neoadjuvant Intravesical Mitomycin-C Therapy Immediately Before Transurethral Resection of Bladder Tumor in Patients With Nonmuscle-invasive Bladder Cancer: Preliminary Results of a Prospective, Randomized Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Comparisons of Intravesical Treatments with Mitomycin C, Gemcitabine, and Docetaxel for Recurrence and Progression of Non-Muscle Invasive Bladder Cancer: Updated Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Intravesical Instillation of Gemcitabine vs Saline Immediately Following Resection of Suspected Low-Grade Non-Muscle-Invasive Bladder Cancer on Tumor Recurrence: SWOG S0337 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gemcitabine as first-line therapy for high-grade non-muscle invasive bladder cancer: results from a tertiary center in the contemporary BCG-shortage era - Zeng - Translational Andrology and Urology [tau.amegroups.org]
- 10. oncodaily.com [oncodaily.com]
- 11. Response to 2 Induction Courses of Bacillus Calmette-Guèrin Therapy Among Patients With High-Risk Non–Muscle-Invasive Bladder Cancer: 5-year Follow-Up of a Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic Review and Meta-Analysis of Response Rates in BCG-unresponsive Non–Muscle-Invasive Bladder Cancer: A Consensus Statement From the International Bladder Cancer Group [mdpi.com]
- 13. vax-before-travel.com [vax-before-travel.com]
- 14. targetedonc.com [targetedonc.com]
- 15. Multicenter Phase II Clinical Trial of Gemcitabine and Cisplatin as Neoadjuvant Chemotherapy for Patients With High-Grade Upper Tract Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Role for Neoadjuvant Gemcitabine Plus Cisplatin in Muscle-Invasive Urothelial Carcinoma of the Bladder: A Retrospective Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Gilteritinib in FLT3‐mutated acute myeloid leukemia: A real‐world Italian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The safety and efficacy of the re-administration of gilteritinib in a patient with FLT3-mutated R/R AML with CNS relapse: a case report [frontiersin.org]
- 21. ashpublications.org [ashpublications.org]
- 22. Phase 1/2 study of uproleselan added to chemotherapy in patients with relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
Fosciclopirox: A Novel Strategy to Potentiate Cancer Immunotherapy
A Comparative Guide to the Synergistic Effects of Modulating Notch and Wnt Signaling in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
The emergence of immunotherapy has revolutionized cancer treatment, yet a significant number of patients exhibit primary or acquired resistance. A key factor in this resistance is the "cold" tumor microenvironment (TME), characterized by a lack of immune cell infiltration and an abundance of immunosuppressive factors. Fosciclopirox, a novel investigational agent, presents a promising strategy to convert these cold tumors into "hot," immune-responsive environments. This guide provides a comparative analysis of this compound's mechanism of action and the preclinical evidence supporting its potential synergy with immunotherapy, benchmarked against other modulators of the Notch and Wnt signaling pathways.
This compound: Mechanism of Action
This compound is a prodrug of the well-established antifungal agent Ciclopirox (CPX). Its primary mechanism of action in the context of oncology is the inhibition of the γ-secretase complex. This inhibition has a dual effect on two critical oncogenic signaling pathways: the Notch and Wnt pathways.
-
Notch Signaling Inhibition: By blocking γ-secretase, this compound prevents the cleavage and activation of Notch receptors. Dysregulated Notch signaling is implicated in tumor progression and the suppression of anti-tumor immunity. Inhibition of this pathway can lead to reduced tumor cell proliferation, decreased cancer stem cell self-renewal, and modulation of the TME to favor immune infiltration.
-
Wnt Signaling Inhibition: The Wnt/β-catenin pathway is another crucial driver of tumorigenesis and immune evasion. Aberrant Wnt signaling has been shown to exclude T cells from the TME. This compound, through its downstream effects, can disrupt this pathway, thereby promoting the infiltration and activity of cytotoxic T lymphocytes.
The following diagram illustrates the proposed mechanism of action of this compound:
Caption: Mechanism of this compound Action.
Comparative Analysis: this compound vs. Other Pathway Modulators
While direct preclinical studies combining this compound with immunotherapy are not yet published, a strong rationale for its synergistic potential can be drawn from studies of other γ-secretase, Notch, and Wnt pathway inhibitors. The following tables summarize key preclinical findings for these comparator agents.
Table 1: Preclinical Performance of γ-Secretase and Notch Inhibitors in Combination with Immunotherapy or Chemotherapy
| Compound | Cancer Model | Combination Agent | Key Findings | Reference |
| MK-0752 | Breast Cancer (Tumorgraft) | Docetaxel | Enhanced efficacy of docetaxel; Reduced cancer stem cell populations (CD44+/CD24-, ALDH+). | [1][2] |
| RO4929097 | Pancreatic, Colon, NSCLC (Xenografts) | Monotherapy | Showed anti-tumor activity as a single agent; induced a less transformed, slower-growing phenotype. | [3][4] |
| Crenigacestat (LY3039478) | Advanced Solid Tumors | Taladegib, LY3023414, or Abemaciclib | Combination was poorly tolerated with limited clinical activity. | [5] |
Table 2: Preclinical Performance of Wnt Pathway Inhibitors in Combination with Immunotherapy
| Compound | Cancer Model | Combination Agent | Key Findings | Reference |
| LGK974 | Melanoma, NSCLC (Transgenic models) | anti-PD-1 | Overcame resistance to anti-PD-1; Reversed dendritic cell tolerization; Reduced recruitment of myeloid-derived suppressor cells. | [6][7] |
| Wnt Inhibition (General) | Glioblastoma (Homograft model) | anti-PD-1 | Augmented efficacy of anti-PD-1; Increased infiltration of CD4+ and CD8+ T cells; Increased IFNγ secretion in the TME. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays used in the preclinical evaluation of cancer immunotherapies.
In Vivo Tumor Xenograft/Homograft Model
A typical experimental workflow for evaluating the synergy between a pathway inhibitor and immunotherapy in a mouse model is as follows:
Caption: In Vivo Experimental Workflow.
-
Cell Culture and Implantation: Human or murine cancer cell lines are cultured under standard conditions. A specified number of cells (e.g., 1 x 10^6) in a sterile suspension (e.g., PBS or Matrigel) are subcutaneously or orthotopically implanted into immunocompetent or immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment groups (e.g., Vehicle, this compound alone, Immunotherapy alone, Combination).
-
Treatment Administration: this compound or the comparator agent is administered according to a predetermined schedule and route (e.g., oral gavage daily). The immunotherapy agent (e.g., anti-PD-1 antibody) is typically administered via intraperitoneal injection (e.g., twice weekly).
-
Monitoring and Endpoint: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is monitored as an indicator of toxicity. The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tissue Harvest and Analysis: At the endpoint, tumors and spleens are harvested. Tumors are processed for flow cytometry, immunohistochemistry, and/or gene expression analysis.
Tumor Digestion and Flow Cytometry for Immune Cell Profiling
-
Tumor Dissociation: Harvested tumors are mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.
-
Leukocyte Isolation: The single-cell suspension is often enriched for leukocytes using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Antibody Staining: The isolated cells are stained with a cocktail of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1).
-
Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer to quantify the different immune cell populations within the TME.
Conclusion and Future Directions
This compound, with its unique dual-inhibitory action on the Notch and Wnt signaling pathways, holds significant promise as a synergistic partner for cancer immunotherapy. The preclinical data from other γ-secretase and Wnt pathway inhibitors strongly suggest that this compound could effectively remodel the tumor microenvironment, transforming immunologically "cold" tumors into "hot" tumors that are more susceptible to immune checkpoint blockade.
Future preclinical studies should focus on directly evaluating the combination of this compound with various immunotherapy agents (e.g., anti-PD-1, anti-CTLA-4) in immunocompetent syngeneic and patient-derived xenograft models. Such studies will be critical to elucidate the precise immunological changes induced by this combination and to identify predictive biomarkers for patient selection in future clinical trials. The development of this compound represents a compelling opportunity to expand the reach and efficacy of cancer immunotherapy.
References
- 1. Preclinical and Clinical Studies of Gamma Secretase Inhibitors with Docetaxel on Human Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical studies of gamma secretase inhibitors with docetaxel on human breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase 1b study of the Notch inhibitor crenigacestat (LY3039478) in combination with other anticancer target agents (taladegib, LY3023414, or abemaciclib) in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Wnt ligand inhibition overcomes key tumor-mediated resistance pathways to anti-PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Wnt ligand inhibition overcomes key tumor-mediated resistance pathways to anti-PD-1 immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blocking Wnt/β-catenin Signal Amplifies Anti-PD-1 Therapeutic Efficacy by Inhibiting Tumor Growth, Migration, and Promoting Immune Infiltration in Glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
